NRA-0160
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3OS/c25-19-6-4-18(5-7-19)22-21(31-24(28-22)23(27)30)10-13-29-11-8-16(9-12-29)14-17-2-1-3-20(26)15-17/h1-7,14-15H,8-13H2,(H2,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESXTNJNPLVEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NRA-0160: A Technical Guide to its Mechanism of Action as a Mitochondrial Pyruvate Carrier (MPC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRA-0160, also known as MSDC-0160, is an investigational small molecule that acts as a modulator of the mitochondrial target of thiazolidinediones (mTOT), with a primary mechanism of action as a specific inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC). By limiting the transport of pyruvate into the mitochondrial matrix, this compound initiates a cascade of downstream cellular events, including the modulation of mTOR signaling, induction of autophagy, and attenuation of neuroinflammation. These effects position this compound as a promising therapeutic candidate for neurodegenerative disorders, particularly Parkinson's disease, by addressing key pathological features of the disease such as mitochondrial dysfunction and protein aggregation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier (MPC)
This compound is a thiazolidinedione (TZD) derivative that distinguishes itself from other members of its class by exhibiting minimal direct activity on its traditional target, the peroxisome proliferator-activated receptor-gamma (PPARγ). Instead, its primary therapeutic effects are mediated through the inhibition of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.
This inhibition of pyruvate transport has profound implications for cellular metabolism. By reducing the influx of pyruvate, this compound effectively limits the fuel supply for the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation. This metabolic shift leads to a series of downstream signaling events that are central to the therapeutic potential of this compound.
Quantitative Data on Target Engagement and In Vitro Activity
The following table summarizes key quantitative data regarding the interaction of this compound with its primary target and its effects in various in vitro models.
| Parameter | Value | Cell/System | Reference |
| MPC Inactivation (IC50) | 1.2 µM | In vitro | [1] |
| PPARγ Activation (IC50) | 31.65 µM | In vitro | [1] |
| MSDC-0160 Concentration for mTOR Phosphorylation Decrease | 20 and 50 µM | In vitro | [2] |
| MSDC-0160 Concentration for Neuroprotection against MPP+ | 10 µM | Differentiated Lund human mesencephalic (LUHMES) cells | [2] |
Downstream Signaling Pathways
The inhibition of the MPC by this compound triggers significant alterations in key cellular signaling pathways, most notably the mTOR pathway and the process of autophagy.
Modulation of mTOR Signaling
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. In several neurodegenerative disease models, the mTOR pathway is hyperactive. This compound has been shown to reduce the phosphorylation of mTOR, thereby downregulating its activity.[2] This effect is believed to be a direct consequence of the altered metabolic state induced by MPC inhibition.
Figure 1: this compound mediated inhibition of MPC and its effect on the mTOR signaling pathway.
Induction of Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins. This process is often impaired in neurodegenerative diseases, leading to the accumulation of toxic protein aggregates. By inhibiting the mTOR pathway, which is a negative regulator of autophagy, this compound effectively promotes the clearance of these pathological protein accumulations.[3]
Figure 2: The workflow of autophagy induction, a downstream effect of this compound action.
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Measurement of mTOR Signaling
Objective: To determine the effect of this compound on the phosphorylation state of mTOR and its downstream effectors.
Methodology:
-
Cell Culture and Treatment: Human islets or relevant neuronal cell lines are cultured under standard conditions. Cells are then treated with varying concentrations of this compound (e.g., 1-50 µM) or a vehicle control for a specified period (e.g., 24 hours).
-
Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated mTOR (p-mTOR), total mTOR, and other downstream targets like p-S6K1 and total S6K1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
-
Assessment of Autophagy
Objective: To evaluate the effect of this compound on the induction of autophagy.
Methodology:
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Cell Culture and Treatment: Cells are cultured and treated with this compound as described above.
-
Immunofluorescence Staining for LC3:
-
Cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Cells are blocked with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Cells are incubated with a primary antibody against microtubule-associated protein 1A/1B-light chain 3 (LC3).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining.
-
-
Fluorescence Microscopy and Analysis:
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Images are captured using a fluorescence microscope.
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Autophagy is quantified by counting the number of LC3-positive puncta per cell. An increase in the number of puncta in this compound-treated cells compared to control cells indicates the induction of autophagy.
-
Figure 3: A simplified workflow for key experiments to assess the mechanism of this compound.
Conclusion
This compound represents a novel therapeutic approach that targets a fundamental aspect of cellular metabolism through the inhibition of the mitochondrial pyruvate carrier. This primary mechanism of action leads to the modulation of critical downstream signaling pathways, including the downregulation of mTOR activity and the induction of autophagy. These effects have been demonstrated to confer neuroprotective benefits in preclinical models of Parkinson's disease. The data and experimental frameworks presented in this technical guide provide a solid foundation for further research and development of this compound as a potential treatment for neurodegenerative and other metabolic diseases. The targeted nature of its mechanism, with minimal off-target effects on PPARγ, suggests a favorable safety profile and highlights its potential as a precision medicine tool. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy in human populations.
References
Unraveling the Role of NRA-0160 and the Potential of Metabolic Modulation in Neuroinflammation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
While the query for NRA-0160 in the context of neuroinflammation yields limited direct results, the investigation has uncovered a potentially related and highly relevant therapeutic candidate, MSDC-0160. This guide will first summarize the available information on this compound and then provide a comprehensive overview of MSDC-0160, a compound with significant preclinical evidence supporting its role in mitigating neuroinflammation and neurodegeneration.
This compound: A Selective Dopamine (B1211576) D4 Receptor Antagonist
This compound is identified in scientific literature and commercial databases as a selective antagonist for the dopamine D4 receptor.[1][2][3][4][5][6] Its primary characterization revolves around its binding affinity for various neurotransmitter receptors.
Quantitative Data: Receptor Binding Affinity of this compound
The selectivity of this compound is demonstrated by its high affinity for the dopamine D4 receptor compared to other receptors. The following table summarizes the reported Ki values, a measure of binding affinity where a lower value indicates a stronger binding.
| Receptor | Ki (nM) | Species |
| Dopamine D4 | 0.48 | Not Specified |
| Dopamine D3 | 39 | Rat |
| 5-HT2A | 180 | Rat |
| α1-Adrenergic | 237 | Rat |
| Dopamine D2 | >10,000 | Not Specified |
Table 1: Binding affinities of this compound for various neurotransmitter receptors. [1][3][4]
Current publicly available data does not provide experimental protocols for the binding assays, nor does it offer evidence of this compound's involvement in neuroinflammatory pathways. The primary focus of its characterization appears to be within the domain of neuropsychiatric disorders due to its dopamine receptor antagonism.[4][7]
MSDC-0160: A Promising Modulator of Neuroinflammation and Neurodegeneration
In contrast to this compound, MSDC-0160 has been the subject of preclinical studies investigating its therapeutic potential in neurodegenerative diseases, particularly Parkinson's disease, with a clear link to neuroinflammation.[8][9] MSDC-0160 is a novel insulin (B600854) sensitizer (B1316253) that acts as a mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor.[8][9][10]
Mechanism of Action
MSDC-0160's neuroprotective effects are attributed to its ability to modulate cellular metabolism. By inhibiting the mitochondrial pyruvate carrier, it reduces the entry of pyruvate into the mitochondria, leading to a cascade of downstream effects that collectively combat neuroinflammation and neurodegeneration.[8][9]
The proposed mechanism involves:
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Normalization of mTOR signaling: This leads to the enhancement of autophagy, the cellular process for clearing damaged components.[8][9]
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Reduction of neuroinflammation: Studies have shown that MSDC-0160 decreases the release of inflammatory cytokines.[8]
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Metabolic reprogramming: The compound promotes the use of alternative energy sources like lipids and ketone bodies.[9]
Experimental Evidence from Preclinical Studies
Preclinical investigations in rodent models of Parkinson's disease have demonstrated the neuroprotective effects of MSDC-0160.
Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease [9]
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Model Induction: Unilateral injection of the neurotoxin 6-OHDA into the striatum of rats to induce progressive loss of dopaminergic neurons, mimicking Parkinson's disease pathology.
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Treatment: Administration of MSDC-0160 to the treated group.
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Behavioral Assessment: Evaluation of motor function to assess the therapeutic effects of the compound.
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Histological Analysis: Post-mortem examination of brain tissue to quantify dopaminergic neuron survival and markers of neuroinflammation.
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Metabolomic Analysis: Nuclear magnetic resonance (NMR)-based metabolomics of serum and brain tissue to identify changes in metabolic pathways.
Quantitative Data: Effects of MSDC-0160 in a Parkinson's Disease Model
| Outcome Measure | Effect of MSDC-0160 Treatment |
| Motor Behavior | Improved motor function |
| Dopaminergic Denervation | Protected against the loss of dopaminergic neurons |
| mTOR Signaling | Normalized |
| iNOS Expression | Reduced |
| Neuroinflammation | Decreased |
Table 2: Summary of the neuroprotective effects of MSDC-0160 in a rat model of Parkinson's disease. [9]
Signaling Pathway of MSDC-0160 in Neuroprotection
The following diagram illustrates the proposed signaling pathway through which MSDC-0160 exerts its neuroprotective effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rat d4 — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oroxylin A (Baicalein 6-methyl ether) | Autophagy Inducer | AmBeed.com [ambeed.com]
- 7. | BioWorld [bioworld.com]
- 8. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Targets of MSDC-0160 in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSDC-0160, a novel insulin-sensitizing agent, has garnered significant attention for its neuroprotective properties, positioning it as a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's and Alzheimer's. This technical guide provides a comprehensive overview of the cellular targets of MSDC-0160 in neurons, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.
Primary Cellular Target: The Mitochondrial Pyruvate (B1213749) Carrier (MPC)
The principal cellular target of MSDC-0160 in neurons, as well as other cell types, is the mitochondrial pyruvate carrier (MPC) .[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
MSDC-0160 acts as a modulator of the MPC, effectively slowing the uptake of pyruvate into the mitochondria.[3] This modulation of mitochondrial metabolism is central to its therapeutic effects. Unlike first-generation thiazolidinediones (TZDs), MSDC-0160 exhibits a significantly lower affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ), thereby reducing the risk of PPARγ-associated side effects.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of MSDC-0160.
| Parameter | Value | Cell/System | Reference |
| IC50 for MPC Inactivation | 1.2 µM | In vitro | [4] |
| IC50 for PPARγ Binding | 31.65 µM | In vitro | [4] |
Table 1: In Vitro Inhibitory Concentrations of MSDC-0160. This table highlights the selectivity of MSDC-0160 for the mitochondrial pyruvate carrier over PPARγ.
| Experimental Model | MSDC-0160 Concentration/Dose | Observed Effect | Reference |
| Lund human mesencephalic (LUHMES) cells | 10 µM | Protection against MPP+-induced loss of tyrosine hydroxylase (TH)-immunoreactive neurons. | |
| Murine primary mesencephalic neurons | 10 µM | Protection against MPP+-induced loss of TH-immunoreactive neurons. | [1] |
| BV2 microglial cell line | 10 µM | Blocked LPS-induced increases in iNOS expression. | |
| Cell Culture | 20 µM and 50 µM | Significant decrease in the phosphorylation of mTOR. | |
| MPTP-induced Parkinson's disease mouse model | 30 mg/kg/day (oral gavage) | Improved motor behavior, increased survival of nigral dopaminergic neurons, boosted striatal dopamine (B1211576) levels, and reduced neuroinflammation. | [5][6][7] |
| En1+/- mouse model of Parkinson's disease | 30 mg/kg/day | Significant neuroprotective effects. | [8] |
| Obese, hyperglycemic KKAγ mice | 100 mg/kg (dietary administration) | Lowered blood glucose levels. | [4] |
| Patients with mild Alzheimer's disease | 150 mg (once daily) | Maintained brain glucose metabolism. | [9] |
Table 2: Effective Concentrations and Doses of MSDC-0160 in Various Experimental Models. This table provides an overview of the concentrations and doses of MSDC-0160 that have been shown to be effective in different preclinical and clinical settings.
Signaling Pathways and Mechanisms of Action
The modulation of the MPC by MSDC-0160 initiates a cascade of downstream cellular events that contribute to its neuroprotective effects. These include the modulation of mTOR signaling, enhancement of autophagy, and reduction of neuroinflammation.
Modulation of mTOR Signaling and Autophagy
By reducing pyruvate entry into the TCA cycle, MSDC-0160 alters the cellular energy state, leading to a downstream reduction in the activity of the mammalian target of rapamycin (B549165) (mTOR).[3][6][10][11] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its overactivation has been implicated in the pathology of several neurodegenerative diseases.
The inhibition of mTOR signaling by MSDC-0160 leads to the enhancement of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[3] This is particularly relevant in neurodegenerative diseases characterized by the accumulation of protein aggregates, such as α-synuclein in Parkinson's disease.
Reduction of Neuroinflammation
Neuroinflammation is a key component in the pathogenesis of many neurodegenerative disorders. MSDC-0160 has been shown to reduce markers of neuroinflammation in animal models of Parkinson's disease.[3][6] This anti-inflammatory effect is likely mediated by its action on glial cells, such as microglia and astrocytes. By modulating their metabolic state through MPC inhibition, MSDC-0160 can alter their activation state and reduce the production of pro-inflammatory molecules.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of MSDC-0160 in neurons.
Neuroprotection Assay in LUHMES Cells
This protocol describes a method to assess the neuroprotective effects of MSDC-0160 against the neurotoxin MPP+ in differentiated Lund human mesencephalic (LUHMES) cells, a widely used model for dopaminergic neurons.
1. Cell Culture and Differentiation:
-
Culture LUHMES cells in proliferation medium (Advanced DMEM/F12, N2 supplement, L-glutamine, and 40 ng/mL bFGF) on poly-L-ornithine and fibronectin-coated flasks.[12]
-
To initiate differentiation, replace the proliferation medium with differentiation medium (Advanced DMEM/F12, N2 supplement, L-glutamine, 1 µg/mL tetracycline, 2 ng/mL GDNF, and 500 µM dibutyryl-cAMP).[12]
-
Plate the cells at a density of 1.5 x 10^5 cells/cm² and continue differentiation for 4-6 days.[13]
2. Treatment:
-
Pre-treat the differentiated LUHMES cells with MSDC-0160 (e.g., 10 µM) or vehicle control for 1 hour.
-
Introduce the neurotoxin MPP+ (e.g., 10 µM) to the culture medium.
-
Co-incubate the cells with MSDC-0160 and MPP+ for the desired duration (e.g., 24-48 hours).
3. Assessment of Neuroprotection:
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for tyrosine hydroxylase (TH) to identify dopaminergic neurons. Counterstain with a nuclear dye (e.g., DAPI).
-
Cell Viability Assays: Quantify cell viability using assays such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Neurite Outgrowth Analysis: Capture images of TH-positive neurons and quantify neurite length and branching using image analysis software.
References
- 1. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes drug slows progression in lab – Parkinson's Movement [parkinsonsmovement.com]
- 3. modelorg.com [modelorg.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial pyruvate carrier regulates autophagy, inflammation, and neurodegeneration in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. msdrx.com [msdrx.com]
- 9. An Evaluation of MSDC-0160, A Prototype mTOT Modulating Insulin Sensitizer, in Patients with Mild Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the Mitochondrial Pyruvate Carrier for Neuroprotection [mdpi.com]
- 12. 3D differentiation of LUHMES cell line to study recovery and delayed neurotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Unraveling the Impact of NRA-0160 on the mTOR Signaling Pathway: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the effects of NRA-0160, also known as MSDC-0160 or Mitoglitazone, on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting metabolic and neurodegenerative diseases.
This compound is an insulin-sensitizing agent that modulates the mitochondrial pyruvate (B1213749) carrier (MPC). Emerging research has highlighted its significant impact on the mTOR signaling cascade, a critical regulator of cell growth, proliferation, and metabolism. This guide synthesizes available data on the mechanism of action of this compound, its quantitative effects on key mTOR pathway components, and detailed experimental protocols for assessing these effects.
Core Mechanism of Action
This compound exerts its influence on the mTOR pathway through its primary action as a modulator of the mitochondrial pyruvate carrier (MPC). By inhibiting the MPC, this compound alters mitochondrial metabolism, which in turn impacts cellular signaling cascades, including the mTOR pathway. The neuroprotective effects of this compound have been shown to be mediated through this modulation of the mTOR-autophagy signaling cascade.[1] Studies have demonstrated that the neuroprotective effects of this compound are prevented by the knockdown of key upstream regulators of mTOR, such as AKT1 and Rheb (Ras homolog enriched in brain), confirming the central role of this pathway in the compound's mechanism of action.
Quantitative Effects on mTOR Signaling
This compound has been shown to significantly inhibit the phosphorylation of mTOR, a key indicator of the pathway's activation state. The following table summarizes the available quantitative data from a study on human islets.
| Treatment | Concentration (µM) | Incubation Time (hours) | Change in mTOR Phosphorylation | Cell Type | Reference |
| This compound | 20 | 24 | Significant Decrease | Human Islets | [2] |
| This compound | 50 | 24 | Significant Decrease | Human Islets | [2] |
Further quantitative data on the dose-dependent effects of this compound on the phosphorylation of mTOR and its downstream effectors, such as S6K1 and 4E-BP1, as well as the upstream kinase Akt, from primary research articles were not available in the public domain at the time of this guide's compilation.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound on the mTOR signaling pathway.
Experimental Protocols
The primary method for quantifying the effects of this compound on the mTOR signaling pathway is Western Blot analysis . This technique allows for the detection and quantification of specific proteins, including the phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1, which are indicative of pathway activation.
Western Blot Protocol for mTOR Pathway Analysis
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., human islets, neuronal cell lines) under standard conditions.
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 20, 50 µM) or vehicle control for a specified duration (e.g., 24 hours).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay). This is crucial for ensuring equal protein loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel should be chosen based on the molecular weight of the target proteins.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1) overnight at 4°C.
-
Wash the membrane extensively with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands to determine the relative phosphorylation levels.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the effect of this compound on the mTOR signaling pathway.
Conclusion
This compound represents a promising therapeutic candidate with a novel mechanism of action that involves the modulation of mitochondrial metabolism and subsequent inhibition of the mTOR signaling pathway. The data presented in this guide provide a foundational understanding for researchers in the field. Further investigations are warranted to fully elucidate the quantitative dose-response effects of this compound on the entire mTOR signaling cascade and to explore its therapeutic potential in a broader range of diseases.
References
Preliminary Preclinical Studies of MSDC-0160 in Parkinson's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the preclinical preliminary studies of MSDC-0160, a novel modulator of the mitochondrial pyruvate (B1213749) carrier (MPC), for the potential treatment of Parkinson's disease (PD). Evidence from in vitro and in vivo models suggests that MSDC-0160 confers neuroprotection through a distinct mechanism of action involving the regulation of mitochondrial metabolism, modulation of the mTOR signaling pathway, enhancement of autophagy, and reduction of neuroinflammation. This whitepaper synthesizes the available quantitative data from key preclinical studies, details the experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field of neurodegenerative diseases.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current therapies primarily manage symptoms but do not halt or slow the underlying disease progression.[1] A growing body of evidence implicates mitochondrial dysfunction and impaired cellular metabolism in the pathophysiology of PD. MSDC-0160, initially developed as an insulin (B600854) sensitizer (B1316253) for type 2 diabetes, has emerged as a promising therapeutic candidate for neurodegenerative diseases due to its unique mechanism of action targeting the mitochondrial pyruvate carrier (MPC).[2][3] By modulating the entry of pyruvate into the mitochondria, MSDC-0160 influences cellular energy homeostasis and downstream signaling pathways implicated in neurodegeneration.[2] This document consolidates the findings from pivotal preclinical studies to provide a detailed understanding of the scientific basis for the continued investigation of MSDC-0160 as a potential disease-modifying therapy for Parkinson's disease.
Mechanism of Action
MSDC-0160 is a thiazolidinedione (TZD) derivative that acts as a modulator of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[2] By inhibiting the MPC, MSDC-0160 reduces the influx of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a shift in cellular metabolism.[2] This metabolic reprogramming is believed to trigger a cascade of downstream effects, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] The attenuation of mTOR activity, in turn, promotes autophagy, a cellular process responsible for the clearance of damaged organelles and aggregated proteins, such as α-synuclein, which is a pathological hallmark of PD.[2] Furthermore, MSDC-0160 has been shown to reduce neuroinflammation by decreasing the activation of microglia and astrocytes.[2][4]
Signaling Pathway of MSDC-0160 in Neuroprotection
Caption: Proposed mechanism of action of MSDC-0160.
Preclinical Efficacy Data
MSDC-0160 has demonstrated significant neuroprotective effects in multiple preclinical models of Parkinson's disease, including neurotoxin-induced and genetic models.
MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used model that recapitulates some of the key pathological features of PD, including the loss of dopaminergic neurons in the substantia nigra.
| Parameter | Vehicle + MPTP | MSDC-0160 + MPTP | % Change | p-value | Reference |
| Behavioral Outcomes | |||||
| Open Field: Distance Traveled (cm) | ~1500 | ~2500 | ~67% increase | <0.05 | Ghosh et al., 2016 |
| Rotarod Latency (s) | ~100 | ~150 | ~50% increase | <0.05 | Ghosh et al., 2016 |
| Neurochemical Outcomes | |||||
| Striatal Dopamine (B1211576) (ng/mg tissue) | ~2.5 | ~5.0 | ~100% increase | <0.01 | Ghosh et al., 2016 |
| Striatal DOPAC (ng/mg tissue) | ~0.5 | ~1.0 | ~100% increase | <0.01 | Ghosh et al., 2016 |
| Histological Outcomes | |||||
| TH+ Neurons in Substantia Nigra | ~4000 | ~6000 | ~50% increase | <0.01 | Ghosh et al., 2016 |
Note: The values presented are approximate and have been estimated from graphical representations in the cited literature. For precise values, please refer to the original publication.
En1+/- Mouse Model of Parkinson's Disease
The Engrailed-1 (En1+/-) heterozygous mouse model exhibits a progressive, age-dependent loss of dopaminergic neurons, mimicking the chronic nature of PD.
| Parameter | En1+/- Vehicle | En1+/- MSDC-0160 | % Change | p-value | Reference |
| Behavioral Outcomes | |||||
| Rotarod Latency (s) at 12 months | ~120 | ~180 | ~50% increase | <0.05 | Ghosh et al., 2016 |
| Histological Outcomes | |||||
| TH+ Neurons in Substantia Nigra | ~3500 | ~5000 | ~43% increase | <0.05 | Ghosh et al., 2016 |
Note: The values presented are approximate and have been estimated from graphical representations in the cited literature. For precise values, please refer to the original publication.
6-OHDA Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle, causing a rapid and significant loss of dopaminergic neurons on one side of the brain.
| Parameter | 6-OHDA + Placebo | 6-OHDA + MSDC-0160 | % Change | p-value | Reference |
| Behavioral Outcomes | |||||
| Contralateral Rotations (turns/min) | ~7 | ~3 | ~57% decrease | <0.01 | Mallet et al., 2022 |
| Histological Outcomes | |||||
| TH+ Fiber Density in Striatum (% of intact side) | ~10% | ~40% | ~300% increase | <0.01 | Mallet et al., 2022 |
| Biochemical Outcomes | |||||
| p-mTOR/mTOR ratio in Striatum | ~2.5 | ~1.5 | ~40% decrease | <0.05 | Mallet et al., 2022 |
Note: The values presented are approximate and have been estimated from graphical representations in the cited literature. For precise values, please refer to the original publication.
Experimental Protocols
MPTP Mouse Model Protocol
-
Animals: Male C57BL/6 mice.
-
MPTP Administration: 20 mg/kg MPTP-HCl administered via intraperitoneal (i.p.) injection once daily for 5 consecutive days.
-
MSDC-0160 Treatment: 30 mg/kg MSDC-0160 administered by oral gavage once daily, starting 1 day before the first MPTP injection and continuing for the duration of the study.
-
Behavioral Assessment:
-
Open Field Test: Mice were placed in an open field arena and their locomotor activity (distance traveled, speed) was recorded for a specified duration.
-
Rotarod Test: Mice were placed on an accelerating rotating rod, and the latency to fall was recorded.
-
-
Neurochemical Analysis: Striatal tissue was dissected and analyzed for dopamine and its metabolites (DOPAC) using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Brains were sectioned and stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons. The number of TH-positive neurons in the substantia nigra was quantified using stereological methods.
Experimental Workflow: MPTP Mouse Study
Caption: Workflow for the MPTP mouse model study.
6-OHDA Rat Model Protocol
-
Animals: Adult male Sprague-Dawley rats.
-
6-OHDA Lesion: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
MSDC-0160 Treatment: 30 mg/kg MSDC-0160 administered by oral gavage once daily, starting 4 days prior to 6-OHDA surgery and continuing for 14 days post-surgery.
-
Behavioral Assessment:
-
Apomorphine-Induced Rotations: Rats were injected with apomorphine, and contralateral rotations were counted over a specified period.
-
-
Histological Analysis: Brain sections were immunostained for tyrosine hydroxylase (TH) to assess the density of dopaminergic fibers in the striatum.
-
Biochemical Analysis: Striatal tissue was collected for Western blot analysis to quantify the levels of phosphorylated mTOR (p-mTOR) and total mTOR.
Discussion and Future Directions
The preliminary preclinical data for MSDC-0160 in models of Parkinson's disease are highly encouraging. The consistent neuroprotective effects observed across different models, coupled with a well-defined mechanism of action, provide a strong rationale for its clinical development. The ability of MSDC-0160 to modulate fundamental cellular processes such as mitochondrial metabolism and autophagy suggests its potential as a disease-modifying therapy.
However, it is important to note a study by Peelaerts et al. (2020) which found that in α-synuclein-based models that lack prominent neuroinflammation and metabolic deficits, MSDC-0160 did not reduce α-synuclein aggregation and in some cases, transiently increased it. This suggests that the therapeutic efficacy of MSDC-0160 may be most pronounced in the context of concurrent inflammation and metabolic dysfunction, which are increasingly recognized as key components of PD pathology.
Future research should focus on further elucidating the precise molecular links between MPC modulation, mTOR signaling, and neuroinflammation. Investigating the efficacy of MSDC-0160 in combination with other therapeutic agents could also be a fruitful avenue. Ultimately, well-designed clinical trials in individuals with Parkinson's disease will be crucial to determine the safety and efficacy of MSDC-0160 in slowing or halting the progression of this devastating disease.
Conclusion
MSDC-0160 represents a novel therapeutic approach for Parkinson's disease with a compelling preclinical data package. Its unique mechanism of targeting mitochondrial metabolism to influence downstream pathways of autophagy and neuroinflammation positions it as a promising candidate for disease modification. The data summarized in this whitepaper provides a comprehensive foundation for the continued investigation and clinical translation of MSDC-0160 for the treatment of Parkinson's disease.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Mitochondrial pyruvate carrier regulates autophagy, inflammation, and neurodegeneration in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Re-routing Metabolism by the Mitochondrial Pyruvate Carrier Inhibitor MSDC-0160 Attenuates Neurodegeneration in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MSDC-0160 and its Effects on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MSDC-0160 (Mitoglitazone), a novel insulin-sensitizing agent, with a specific focus on its mechanism of action and its effects on glucose metabolism. The document synthesizes data from key clinical and preclinical studies, outlines experimental methodologies, and visualizes complex biological pathways and workflows.
Introduction to MSDC-0160
MSDC-0160 is an investigational drug belonging to the thiazolidinedione (TZD) class of compounds.[1][2] Originally developed for the treatment of type 2 diabetes, its unique mechanism of action has prompted further research into its potential therapeutic applications for neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1][3] Unlike first-generation TZDs, MSDC-0160 is designed to achieve insulin (B600854) sensitization with a reduced side-effect profile.[4][5] It accomplishes this by engaging a novel mitochondrial target, thereby distinguishing its pharmacological action from conventional peroxisome proliferator-activated receptor-γ (PPARγ) agonists.[4][6]
Core Mechanism of Action
MSDC-0160's primary molecular target is the mitochondrial pyruvate (B1213749) carrier (MPC) , a protein complex located in the inner mitochondrial membrane.[1][2][7] This complex is a key component of what has been termed the mitochondrial target of thiazolidinediones (mTOT).[6][8] By binding to and modulating the MPC, MSDC-0160 regulates the transport of pyruvate from the cytoplasm into the mitochondrial matrix, a critical control point in cellular metabolism.[7][8] This action allows MSDC-0160 to function as a potent insulin sensitizer (B1316253).[1][7]
A key feature of MSDC-0160 is its minimal affinity for and activation of PPARγ, the nuclear receptor targeted by traditional TZDs like pioglitazone.[2][4] The activation of PPARγ is associated with undesirable side effects, such as fluid retention and weight gain.[4] By largely bypassing this pathway, MSDC-0160 offers the potential for similar glucose-lowering efficacy with an improved safety profile.[4][9] Furthermore, the modulation of mitochondrial metabolism by MSDC-0160 has been shown to influence downstream signaling pathways, including reduced activation of the mammalian target of rapamycin (B549165) (mTOR), which is implicated in cellular growth, autophagy, and neuroinflammation.[2][3]
Quantitative Effects on Glucose Metabolism
Clinical and preclinical studies have quantified the effects of MSDC-0160 on various metabolic parameters. The data highlights its efficacy in controlling hyperglycemia and improving insulin sensitivity.
A pivotal Phase IIb clinical trial involving 258 patients with type 2 diabetes provided significant insights into the glucose-lowering effects of MSDC-0160 over a 12-week period.[4][9] The results demonstrated that the two higher doses of MSDC-0160 achieved reductions in glycated hemoglobin (HbA1c) comparable to the active comparator, pioglitazone.[4] Notably, both active treatments lowered fasting glucose levels to a similar extent.[4][10]
Table 1: Summary of Phase IIb Clinical Trial Results in Patients with Type 2 Diabetes (12 Weeks)
| Parameter | Placebo | MSDC-0160 (50 mg) | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) |
|---|---|---|---|---|---|
| Change in HbA1c (%) | Increase | Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| Change in Fasting Glucose | Increase | Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| Reduction in Hemoglobin (Fluid Retention Marker) | Minimal | ~25% of Pioglitazone | ~50% of Pioglitazone | ~50% of Pioglitazone | Significant Reduction |
| Increase in HMW Adiponectin | Minimal | Smaller Increase | Smaller Increase | Smaller Increase | Significant Increase (P < 0.0001 vs MSDC-0160) |
(Data synthesized from references[4][9][10]. "Significant Decrease" indicates a statistically significant reduction compared to placebo.)
Laboratory studies have further elucidated the potency and selectivity of MSDC-0160. These experiments confirm its direct action on the MPC and its efficacy in animal models of metabolic disease.
Table 2: Summary of In Vitro and Preclinical Efficacy of MSDC-0160
| Model / Assay | Protocol | Key Finding | Reference |
|---|---|---|---|
| In Vitro MPC Inhibition | Biochemical assay | Inactivates mitochondrial pyruvate carrier (MPC) with an IC50 of 1.2 µM. | [2] |
| In Vitro PPARγ Activity | Ligand binding assay | Weakly affects PPARγ with an IC50 of 31.65 µM, indicating selectivity for MPC. | [2] |
| 3T3-L1 Adipocytes | Insulin-stimulated lipogenesis | Enhances the rate of insulin-stimulated lipogenesis in a dose-dependent manner. | [2] |
| KKAγ Mouse Model | 100 mg/kg dietary administration | Significantly lowers blood glucose levels in this obese, hyperglycemic, and insulin-resistant model. | [2] |
| MPTP Mouse Model | 30 mg/kg oral gavage for 7 days | Improves locomotor behavior and reduces neuroinflammation. |[1] |
Experimental Protocols and Methodologies
The following sections detail the methodologies employed in key studies investigating MSDC-0160.
-
Objective: To assess the efficacy and safety of MSDC-0160 in treating type 2 diabetes compared to placebo and pioglitazone.[4]
-
Study Design: A 12-week, randomized, double-blind, multi-center study.[3][9]
-
Participants: 258 patients diagnosed with type 2 diabetes mellitus.[4][9]
-
Treatment Arms:
-
Primary Endpoints: Change from baseline in HbA1c and fasting plasma glucose.
-
Secondary Endpoints: Markers of fluid retention (hematocrit, hemoglobin), changes in HMW adiponectin, and overall safety profile.[4]
-
Objective: To determine if MSDC-0160 improves the brain's utilization of glucose in non-diabetic patients with mild Alzheimer's disease.[6][8]
-
Study Design: A 12-week (90-day), randomized, placebo-controlled trial.[3][8]
-
Participants: Non-diabetic individuals aged 55-85 with a diagnosis of mild dementia due to Alzheimer's disease.[8]
-
Intervention: Patients were randomized to receive either 150 mg of MSDC-0160 or a matching placebo once daily.[6]
-
Primary Measurement: Brain cell glucose utilization was measured using fluorodeoxyglucose positron-emission tomography (FDG-PET) scans at baseline and at the end of the treatment period.[6][8] Analysis focused on changes in glucose metabolism in predefined brain regions known to be affected by Alzheimer's.[6]
-
Objective: To evaluate the neuroprotective effects of MSDC-0160.[11]
-
Animal Model: Adult male Sprague-Dawley rats were used. A unilateral lesion was created by injecting 6-hydroxydopamine (6-OHDA) into the substantia nigra pars compacta (SNc) to model Parkinson's disease.[11]
-
Treatment Protocol: Rats received a daily dose of 30 mg/kg MSDC-0160 or a placebo (1% methylcellulose (B11928114) with 0.01% Tween 80) via oral gavage. Treatment began 4 days prior to the 6-OHDA injection and continued for 14 days post-surgery.[11]
-
Analysis: The primary outcomes were assessed through tyrosine hydroxylase (TH) immunostaining to quantify the survival of dopaminergic neurons in the SNc and striatum.[11]
Conclusion and Future Directions
MSDC-0160 represents a significant evolution in the TZD class of insulin sensitizers. Its mechanism, centered on the modulation of the mitochondrial pyruvate carrier, distinguishes it from PPARγ-centric therapies. Clinical data robustly supports its efficacy in improving glycemic control to a degree comparable with established treatments like pioglitazone, but with a markedly reduced incidence of mechanism-based side effects such as fluid retention.[4][9] The ability of MSDC-0160 to modulate mitochondrial function and cellular metabolism at a fundamental level provides a strong rationale for its ongoing investigation in neurodegenerative diseases, where metabolic dysfunction is an increasingly recognized pathological feature.[3][7][8] Future research will likely focus on long-term safety and efficacy in larger patient populations and further exploration of its therapeutic potential beyond diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. msdrx.com [msdrx.com]
- 4. Clinical proof-of-concept study with MSDC-0160, a prototype mTOT-modulating insulin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. An Evaluation of MSDC-0160, A Prototype mTOT Modulating Insulin Sensitizer, in Patients with Mild Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetes drug slows progression in lab – Parkinson's Movement [parkinsonsmovement.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to MSDC-0160: A Novel Thiazolidinedione Modulating Mitochondrial Pyruvate Carrier
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSDC-0160, a novel thiazolidinedione (TZD) compound, represents a significant advancement in the development of insulin (B600854) sensitizers with a distinct mechanism of action. Unlike traditional TZDs that primarily function as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), MSDC-0160 acts as a modulator of the mitochondrial pyruvate (B1213749) carrier (MPC), also known as the mitochondrial target of thiazolidinediones (mTOT). This unique mode of action allows for effective glucose-lowering effects with a potentially improved side-effect profile, particularly concerning fluid retention and weight gain associated with strong PPARγ activation. This technical guide provides a comprehensive overview of MSDC-0160, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and key signaling pathways.
Introduction
Thiazolidinediones have been a cornerstone in the management of type 2 diabetes for decades, primarily through their action as insulin sensitizers. However, their clinical use has been tempered by side effects linked to their strong activation of PPARγ. MSDC-0160 emerges as a next-generation TZD, engineered to minimize direct PPARγ agonism while retaining potent insulin-sensitizing properties. Its primary target, the mitochondrial pyruvate carrier, is a crucial gateway for pyruvate entry into the mitochondrial matrix, a pivotal step in cellular energy metabolism. By modulating the MPC, MSDC-0160 influences downstream metabolic and signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) and autophagy, opening therapeutic possibilities beyond diabetes to neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Mechanism of Action
MSDC-0160 exerts its therapeutic effects by inhibiting the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This inhibition reduces the influx of pyruvate, a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
The reduced mitochondrial pyruvate metabolism leads to a shift in cellular energy sensing and signaling. A key consequence is the modulation of the mTOR signaling pathway. By limiting the entry of a primary carbon source into the mitochondria, MSDC-0160 leads to a reduction in the activity of mTORC1, a central regulator of cell growth, proliferation, and metabolism. The downregulation of mTOR signaling, in turn, promotes the induction of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. This mechanism is believed to contribute to the neuroprotective effects observed with MSDC-0160 in preclinical models of neurodegenerative diseases.
While MSDC-0160 is a member of the thiazolidinedione class, it exhibits significantly lower direct binding and activation of PPARγ compared to traditional TZDs like pioglitazone. This distinction is critical to its potentially improved safety profile.
Quantitative Data
The following tables summarize key quantitative data for MSDC-0160 from various studies.
Table 1: In Vitro Activity of MSDC-0160
| Parameter | Value | Reference |
| MPC Inactivation (IC50) | 1.2 µM | [1] |
| PPARγ Activity (IC50) | 31.65 µM | [1] |
Table 2: Pharmacokinetic Properties of MSDC-0160
| Parameter | Value | Species | Reference |
| Half-life (MSDC-0160 & major metabolite) | ~12 hours | Human |
Table 3: Results from Phase IIb Clinical Trial in Type 2 Diabetes (12 weeks)
| Treatment Group | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Reference |
| Placebo | Increase | Increase | [2][3] |
| MSDC-0160 (50 mg) | Decrease | Decrease | [2][3] |
| MSDC-0160 (100 mg) | Significant Decrease | -18.4 | [2][3] |
| MSDC-0160 (150 mg) | Significant Decrease | -28.9 | [2][3] |
| Pioglitazone (45 mg) | Significant Decrease* | -31.0 | [2][3] |
*The decreases in glycated hemoglobin (HbA1c) with the two higher doses of MSDC-0160 were not different from those seen with pioglitazone.[3]
Table 4: Effects on Markers of Fluid Retention in Phase IIb Clinical Trial
| Parameter | MSDC-0160 Treated Groups | Pioglitazone Treated Group | Reference |
| Reduction in Hematocrit, RBCs, and Total Hemoglobin | ~50% less than pioglitazone | - | [3] |
| Incidence of Edema | 5.7% - 13.0% | 8.5% | [4] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of MSDC-0160.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol is adapted from standard methods for assessing mitochondrial function using extracellular flux analysis (e.g., Seahorse XF Analyzer) to determine the effect of MSDC-0160 on pyruvate-driven respiration.
Objective: To measure the specific inhibition of mitochondrial pyruvate carrier-dependent oxygen consumption by MSDC-0160.
Materials:
-
Adherent cells (e.g., C2C12 myoblasts, primary neurons)
-
Seahorse XF Analyzer and associated consumables (microplates, cartridges)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
MSDC-0160
-
UK5099 (a known MPC inhibitor, as a positive control)
-
Mitochondrial inhibitors: Oligomycin (B223565), FCCP, Rotenone (B1679576)/Antimycin A
-
Substrates for alternative respiratory pathways (e.g., glutamate, succinate)
Procedure:
-
Cell Culture: Plate cells in a Seahorse XF microplate at an optimal density and allow them to adhere and form a monolayer.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Preparation: Prepare stock solutions of MSDC-0160, UK5099, and other mitochondrial inhibitors in the assay medium. Load the compounds into the injector ports of the sensor cartridge.
-
Assay Protocol:
-
Equilibrate the sensor cartridge in a Seahorse XF calibrant solution.
-
Place the cell plate in the XF Analyzer.
-
Establish a baseline oxygen consumption rate (OCR).
-
Inject MSDC-0160 or UK5099 and measure the change in OCR to determine the inhibition of basal respiration.
-
To assess the specificity for pyruvate-driven respiration, perform parallel experiments where alternative substrates (e.g., glutamate/malate or succinate) are used instead of pyruvate. MSDC-0160 should not significantly inhibit respiration driven by these substrates.
-
Subsequently, inject oligomycin to inhibit ATP synthase and measure ATP-linked respiration.
-
Inject FCCP, a mitochondrial uncoupler, to determine the maximal respiratory capacity.
-
Finally, inject a mixture of rotenone and antimycin A to inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Determine the dose-dependent inhibition of pyruvate-driven respiration by MSDC-0160.
In Vivo Models of Neurodegeneration
Objective: To evaluate the neuroprotective effects of MSDC-0160 in animal models of Parkinson's disease.
Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model: MPTP is a neurotoxin that induces parkinsonism in rodents by destroying dopaminergic neurons in the substantia nigra.
-
6-OHDA (6-hydroxydopamine) rat model: Unilateral injection of 6-OHDA into the medial forebrain bundle causes progressive degeneration of dopaminergic neurons.
-
Engrailed1 heterozygous (En1+/-) mouse model: These mice exhibit a progressive loss of dopaminergic neurons and are a genetic model of Parkinson's disease.
General Protocol:
-
Animal Dosing: Administer MSDC-0160 orally (e.g., in chow or via gavage) to the animals before, during, or after the induction of the neurodegenerative phenotype.
-
Behavioral Assessment: Monitor motor function using tests such as the cylinder test (for forelimb asymmetry in the 6-OHDA model) or rotarod test.
-
Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Perform immunohistochemistry to quantify the number of surviving tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and the density of TH-positive fibers in the striatum.
-
Biochemical Analysis: Analyze brain tissue for markers of mTOR pathway activation (e.g., phosphorylated S6 ribosomal protein) and autophagy (e.g., LC3-II/LC3-I ratio) by Western blotting.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to MSDC-0160.
MSDC-0160 Mechanism of Action
Caption: Mechanism of action of MSDC-0160, inhibiting the MPC to modulate mTOR signaling and induce autophagy.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of MSDC-0160 in animal models.
Conclusion
MSDC-0160 is a promising thiazolidinedione compound with a novel mechanism of action centered on the modulation of the mitochondrial pyruvate carrier. This approach offers the potential for effective insulin sensitization with an improved safety profile compared to traditional PPARγ-agonist TZDs. The preclinical and clinical data gathered to date support its continued development for type 2 diabetes and suggest exciting therapeutic possibilities for neurodegenerative disorders. The detailed information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in this innovative compound and its therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for MSDC-0160 in Mouse Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of MSDC-0160, a novel modulator of the mitochondrial pyruvate (B1213749) carrier (MPC), in preclinical mouse models of Parkinson's disease (PD). This document outlines the rationale for its use, summarizes key quantitative data from relevant studies, and provides detailed protocols for its administration and the evaluation of its efficacy. The information presented is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of MSDC-0160 for Parkinson's disease.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapies primarily manage symptoms and do not halt disease progression.[1] MSDC-0160, originally developed as an insulin (B600854) sensitizer (B1316253) for type 2 diabetes, has shown significant neuroprotective effects in various preclinical models of Parkinson's disease.[1][2][3] It acts by modulating the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[1][4][5] This modulation influences the mTOR signaling pathway, promoting autophagy and reducing neuroinflammation, both of which are implicated in the pathophysiology of Parkinson's disease.[2][4][6][7] These findings suggest that MSDC-0160 could be a promising disease-modifying therapy for Parkinson's disease.[3]
Mechanism of Action
MSDC-0160 is a thiazolidinedione (TZD) that selectively modulates the mitochondrial target of thiazolidinediones (mTOT), which has been identified as the mitochondrial pyruvate carrier (MPC).[4][5] The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, a critical step for cellular energy production through the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
By modulating the MPC, MSDC-0160 is thought to:
-
Reduce Mitochondrial Overload: In pathological conditions, excessive pyruvate influx can lead to mitochondrial stress and the generation of reactive oxygen species (ROS). MSDC-0160 may temper this influx, protecting mitochondria.
-
Modulate mTOR Signaling: The alteration in mitochondrial metabolism influences the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4] Overactivation of mTOR is associated with impaired autophagy, a cellular process for clearing damaged organelles and aggregated proteins, such as alpha-synuclein (B15492655) in Parkinson's disease. MSDC-0160 has been shown to reduce mTOR activation, thereby enhancing autophagy.[6][7]
-
Reduce Neuroinflammation: MSDC-0160 has demonstrated anti-inflammatory effects in the brain, reducing markers of microgliosis and astrogliosis in mouse models of PD.[6]
The proposed signaling pathway for MSDC-0160's neuroprotective effects is illustrated below.
Quantitative Data Summary
The following tables summarize the reported dosages and significant outcomes of MSDC-0160 treatment in various rodent models of Parkinson's disease.
Table 1: MSDC-0160 Dosage and Administration in Rodent Models of Parkinson's Disease
| Animal Model | Strain | Route of Administration | Dosage | Duration of Treatment | Reference |
| MPTP-induced PD | C57BL/6 Mice | Oral gavage | 30 mg/kg/day | 7 days | [5] |
| 6-OHDA-induced PD | Sprague-Dawley Rats | Oral gavage | 30 mg/kg/day | 18 days (4 days pre-lesion, 14 days post-lesion) | |
| Engrailed1 (En1)+/- | Mice | Dietary administration | 30 mg/kg (in chow) | Up to 4 months |
Table 2: Summary of Key Efficacy Data for MSDC-0160 in Parkinson's Disease Models
| Animal Model | Key Outcome Measures | Results with MSDC-0160 Treatment | Reference |
| MPTP-induced PD | Locomotor activity (Open Field Test) | Improved locomotor behavior | [5] |
| Nigral dopaminergic neuron survival | Increased survival of tyrosine hydroxylase (TH)-positive neurons | [5] | |
| Striatal dopamine (B1211576) levels | Increased dopamine levels | [5] | |
| Neuroinflammation | Reduced markers of neuroinflammation | [5] | |
| 6-OHDA-induced PD | Motor behavior | Improved motor function | [7] |
| Dopaminergic denervation | Decreased dopaminergic denervation | [7] | |
| mTOR activity | Reduced mTOR activity | [7] | |
| Engrailed1 (En1)+/- | Neuroprotective effects | Demonstrated significant neuroprotection | [2] |
| mTOR-autophagy signaling | Modulated the mTOR-autophagy signaling cascade | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of MSDC-0160 in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
MPTP-induced Mouse Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's-like phenotype in mice using the neurotoxin MPTP.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Animal handling and injection equipment
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Prepare this solution fresh before each set of injections and protect it from light.
-
MPTP Administration: Administer MPTP at a dose of 20 mg/kg via intraperitoneal (i.p.) injection. Repeat the injection every 2 hours for a total of four injections in one day.
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group of mice following the same injection schedule.
-
Post-Injection Monitoring: House the mice in a warm, clean environment and monitor them closely for any adverse reactions. MPTP can cause a temporary decrease in body temperature and activity.
MSDC-0160 Administration
This protocol outlines the preparation and oral administration of MSDC-0160.
Materials:
-
MSDC-0160
-
Vehicle solution (e.g., 1% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of MSDC-0160 Suspension: Suspend MSDC-0160 in the vehicle solution to achieve the desired final concentration for a 30 mg/kg dosage. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Oral Administration: Administer the MSDC-0160 suspension or vehicle to the mice once daily via oral gavage. The volume administered should be based on the individual mouse's body weight (typically 5-10 mL/kg).
-
Treatment Schedule: Begin MSDC-0160 administration 24 hours after the last MPTP injection and continue for the duration of the study (e.g., 7 days for acute studies).
Behavioral Assessment: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field apparatus (a square arena with walls, e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Test Initiation: Gently place a single mouse in the center of the open field arena.
-
Data Recording: Record the mouse's activity for a set duration (e.g., 10-15 minutes) using the video tracking software.
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra.
Materials:
-
Mouse brain tissue sections (fixed and sectioned)
-
Primary antibody: Rabbit anti-TH (e.g., Millipore, AB152)
-
Secondary antibody: Biotinylated anti-rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC kit, e.g., Vector Labs)
-
3,3'-Diaminobenzidine (DAB) substrate
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Microscope
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains. Cryoprotect the brains in sucrose (B13894) solution and section them on a cryostat (e.g., 30 µm sections).
-
Antigen Retrieval (if necessary): Some protocols may require an antigen retrieval step.
-
Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the sections three times in PBS.
-
Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash the sections three times in PBS.
-
ABC Incubation: Incubate the sections with the ABC reagent for 1 hour at room temperature.
-
Washing: Wash the sections three times in PBS.
-
Visualization: Develop the color reaction by incubating the sections with the DAB substrate until the desired staining intensity is reached.
-
Mounting and Analysis: Mount the sections on slides, dehydrate, and coverslip. Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating MSDC-0160 and the logical relationship between the experimental components.
Conclusion
MSDC-0160 represents a promising therapeutic candidate for Parkinson's disease with a novel mechanism of action centered on mitochondrial function and cellular metabolism. The provided protocols and data serve as a guide for researchers to further explore its neuroprotective and disease-modifying potential in preclinical models. Rigorous and standardized experimental procedures are crucial for obtaining reproducible and translatable results.
References
- 1. Re-routing Metabolism by the Mitochondrial Pyruvate Carrier Inhibitor MSDC-0160 Attenuates Neurodegeneration in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
NRA-0160: Solubility and Experimental Preparation Protocols
Disclaimer: The compound "NRA-0160" does not appear in publicly available scientific literature or databases. The following application notes and protocols are generated based on best practices for novel compound characterization and are intended as a template. All quantitative data and experimental details are illustrative and should be replaced with experimentally determined values for the compound of interest.
Introduction
This document provides a comprehensive guide to the solubility characteristics and preparation of "this compound" for various in vitro and in vivo experimental applications. Adherence to these protocols is crucial for ensuring data reproducibility and accuracy in downstream experiments.
Physicochemical Properties and Solubility
A thorough understanding of a compound's solubility is fundamental for its use in biological assays. The following table summarizes the solubility of this compound in commonly used laboratory solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Notes |
| DMSO | >100 | >0.25 | 25 | Recommended for stock solution preparation. |
| Ethanol | 25 | 0.06 | 25 | Suitable for some in vivo formulations. |
| PBS (pH 7.4) | <0.1 | <0.00025 | 25 | Practically insoluble in aqueous buffers. |
| Water | <0.01 | <0.000025 | 25 | Insoluble. |
Note: The molar solubility is calculated based on a hypothetical molecular weight of 400 g/mol for this compound.
Preparation of Stock Solutions and Working Solutions
Consistent and accurate preparation of solutions is critical for experimental success. The following protocols outline the recommended procedures for preparing this compound solutions.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Ethanol, 200 proof
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol for 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 4 mg of this compound powder using a calibrated analytical balance and place it into a sterile amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage (up to 2 years).
Preparation of Working Solutions for Cell-Based Assays
For most in vitro applications, the DMSO stock solution will need to be further diluted in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.5%).
Caption: Workflow for preparing working solutions from a DMSO stock.
Hypothetical Signaling Pathway Inhibition by this compound
Based on preliminary (hypothetical) screening data, this compound is postulated to be an inhibitor of the fictitious "Kinase-X" signaling pathway, which is implicated in cellular proliferation.
Caption: Postulated inhibition of the Kinase-X pathway by this compound.
In Vivo Formulation and Administration
The poor aqueous solubility of this compound necessitates the use of a vehicle for in vivo administration. A common formulation for compounds with similar properties is a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in saline.
Protocol for Oral Gavage Formulation
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile saline. Mix thoroughly until a homogenous solution is formed.
-
Compound Addition: Weigh the required amount of this compound and add it to the CMC vehicle.
-
Suspension: Homogenize the mixture using a tissue homogenizer or sonicator until a fine, uniform suspension is achieved.
-
Administration: Administer the suspension to animals via oral gavage at the desired dose. Ensure the suspension is well-mixed immediately before each administration.
Conclusion
This document provides a foundational guide for the handling and preparation of the hypothetical compound this compound. All protocols and data presented are illustrative. Researchers must perform their own solubility and stability studies to ensure the validity of their experimental results. Careful and consistent preparation of this compound will be paramount for obtaining reliable and reproducible data in all research applications.
Application Notes and Protocols for MSDC-0160 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSDC-0160 is an investigational drug that acts as a modulator of the mitochondrial pyruvate (B1213749) carrier (MPC), a key regulator of cellular metabolism.[1][2] Originally developed as an insulin (B600854) sensitizer (B1316253) for type 2 diabetes, MSDC-0160 has shown significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Parkinson's disease.[3][4] These application notes provide a comprehensive overview of the use of MSDC-0160 in primary neuron cultures, including its mechanism of action, protocols for its application, and expected outcomes based on published data.
Mechanism of Action
MSDC-0160 exerts its neuroprotective effects by inhibiting the mitochondrial pyruvate carrier (MPC), which is located in the inner mitochondrial membrane and is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[1][2] By inhibiting the MPC, MSDC-0160 effectively reduces the entry of pyruvate into the mitochondria, leading to a shift in cellular metabolism.[5][6] This metabolic reprogramming has several downstream consequences that contribute to neuroprotection:
-
Modulation of mTOR Signaling and Enhancement of Autophagy: Inhibition of the MPC by MSDC-0160 leads to a reduction in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5][7] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is known to promote autophagy.[5] Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, which is often impaired in neurodegenerative diseases.[1][5]
-
Reduction of Neuroinflammation: MSDC-0160 has been shown to reduce neuroinflammatory markers. In cellular and animal models of Parkinson's disease, treatment with MSDC-0160 led to a decrease in microglial and astrocyte activation, as well as a reduction in the expression of pro-inflammatory molecules such as inducible nitric oxide synthase (iNOS) and the release of inflammatory cytokines like IL-1β, TNF-α, and IL-6.[5]
-
Improved Mitochondrial Function: By modulating mitochondrial metabolism, MSDC-0160 helps to maintain mitochondrial homeostasis and improve overall mitochondrial function.[1][4]
Signaling Pathway of MSDC-0160
References
- 1. Diabetes drug slows progression in lab – Parkinson's Movement [parkinsonsmovement.com]
- 2. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msdrx.com [msdrx.com]
- 4. Re-routing Metabolism by the Mitochondrial Pyruvate Carrier Inhibitor MSDC-0160 Attenuates Neurodegeneration in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Quantifying NRA-0160 Effects on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRA-0160, scientifically known as MSDC-0160, is a novel investigational compound that modulates mitochondrial function by specifically targeting the mitochondrial pyruvate (B1213749) carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step for its entry into the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation. By inhibiting the MPC, this compound effectively reroutes cellular metabolism, prompting a shift from glucose oxidation towards the utilization of fatty acids and certain amino acids to fuel mitochondrial respiration. This unique mechanism of action has generated significant interest in its therapeutic potential for a range of metabolic and neurodegenerative diseases, including Parkinson's disease.[3][4][5]
These application notes provide a comprehensive overview of the effects of this compound on mitochondrial respiration and detailed protocols for their quantification.
Mechanism of Action
This compound acts as a potent inhibitor of the mitochondrial pyruvate carrier (MPC).[1] This inhibition curtails the influx of pyruvate into the mitochondria, thereby reducing its availability for the pyruvate dehydrogenase complex and subsequent entry into the TCA cycle as acetyl-CoA. This reduction in pyruvate-driven respiration leads to a compensatory metabolic shift. Cells treated with this compound increase their reliance on alternative energy sources, such as fatty acid oxidation and glutamate (B1630785) oxidation, to maintain mitochondrial function and ATP production.[6] A key downstream consequence of MPC inhibition by this compound is the modulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is implicated in cellular growth, proliferation, and autophagy.[1][3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration, based on available scientific literature.
Table 1: Inhibitory Concentration (IC50) of this compound on Pyruvate-Driven Mitochondrial Respiration
| Cell Type | IC50 (µM) | Reference |
| C2C12 myoblasts (permeabilized) | ~1.5 | [7] |
| Human Skeletal Muscle Myotubes (HSkMMs) (permeabilized) | ~1.3 | [7] |
| Neonatal Rat Ventricular Myocytes (NRVMs) (permeabilized) | ~1.8 | [7] |
| Rat Cortical Neurons (permeabilized) | ~1.6 | [7] |
| Brown Adipocyte Precursors (permeabilized) | ~1.4 | [7] |
Note: Data is derived from graphical representations in the cited literature and represents the concentration of this compound (MSDC-0160) required to inhibit 50% of pyruvate-driven oxygen consumption.
Table 2: Qualitative Effects of this compound on Mitochondrial Respiration Parameters
| Parameter | Observed Effect | Context | Reference |
| Oxygen Consumption Rate (OCR) | Normalized under metabolic stress | In cultured dopaminergic neurons exposed to the mitochondrial complex I inhibitor MPP+ | [3] |
| Pyruvate-Driven Respiration | Inhibited | In various permeabilized cell types | [7] |
| ATP Production | Maintained through metabolic switching | Cells compensate by increasing fatty acid and glutamate oxidation | [6] |
| mTOR Signaling | Attenuated/Reduced | Downstream effect of MPC inhibition | [1][3][4] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the MPC, altering mitochondrial metabolism and downstream mTOR signaling.
Experimental Workflow for Assessing Mitochondrial Respiration
References
- 1. caymanchem.com [caymanchem.com]
- 2. msdrx.com [msdrx.com]
- 3. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vai.org [vai.org]
- 5. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for Long-term Administration of NRA-0160 (MSDC-0160) in Animal Studies
Introduction
These application notes provide a comprehensive overview of the long-term administration of NRA-0160, correctly identified as MSDC-0160, in preclinical animal models. MSDC-0160 is an investigational therapeutic agent that acts as a modulator of the mitochondrial pyruvate (B1213749) carrier (MPC), thereby influencing cellular metabolism and the mTOR signaling pathway.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in preclinical safety and efficacy evaluation of this compound. The provided protocols and data are based on publicly available information and established guidelines for preclinical research.
Mechanism of Action
MSDC-0160 is a thiazolidinedione (TZD) that functions as an insulin (B600854) sensitizer (B1316253) by targeting the mitochondrial inner membrane protein complex known as the mitochondrial target of thiazolidinediones (mTOT).[4] This complex is now understood to be the mitochondrial pyruvate carrier (MPC).[1][3] By inhibiting the MPC, MSDC-0160 reduces the transport of pyruvate into the mitochondria, a key step in cellular respiration. This modulation of mitochondrial metabolism leads to downstream effects on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and autophagy.[3][4][5] Notably, MSDC-0160 exhibits these effects with significantly less activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) compared to other TZDs, potentially reducing the risk of associated side effects.[6][7]
Signaling Pathway
The inhibition of the mitochondrial pyruvate carrier (MPC) by MSDC-0160 initiates a cascade of intracellular events. By reducing pyruvate entry into the TCA cycle, the cell adapts its metabolic state. This change in cellular energy status is sensed by pathways that regulate mTOR. The subsequent modulation of the mTOR pathway, particularly mTORC1, can lead to the induction of autophagy and a reduction in neuroinflammation, which are key aspects of the neuroprotective effects observed in preclinical models of Parkinson's disease.[3][5]
Experimental Protocols
The following are representative protocols for the long-term oral administration of MSDC-0160 in rodent and non-rodent models, based on available literature and standard toxicology guidelines.
90-Day Repeated Dose Oral Toxicity Study in Rats (OECD TG 408)
Objective: To assess the subchronic oral toxicity of MSDC-0160 in Sprague Dawley rats.
Experimental Workflow:
Materials:
-
MSDC-0160
-
Vehicle: 1% Methylcellulose with 0.01% Tween 80 in sterile water
-
Sprague Dawley rats (e.g., 10 males and 10 females per group)
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least 7 days prior to the start of the study.
-
Dose Preparation: MSDC-0160 is suspended in the vehicle to achieve the desired concentrations. The formulation should be prepared fresh daily unless stability data indicates otherwise.
-
Dosing: Animals are dosed once daily by oral gavage for 90 consecutive days. A control group receives the vehicle only. Dose levels should be based on preliminary dose-range finding studies.
-
Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical observations are recorded weekly.
-
Body Weight and Food/Water Consumption: Body weight is recorded weekly. Food and water consumption are measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination (and potentially at interim time points) for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected and preserved for histopathological examination.
90-Day Repeated Dose Oral Toxicity Study in Non-Rodents (e.g., Beagle Dogs or Cynomolgus Monkeys) (OECD TG 409)
Objective: To assess the subchronic oral toxicity of MSDC-0160 in a non-rodent species.
Procedure: The protocol is similar to the rodent study but with species-specific modifications.
-
Animals: Beagle dogs or Cynomolgus monkeys (e.g., 4 males and 4 females per group).
-
Dosing: MSDC-0160 is typically administered in gelatin capsules or via oral gavage.
-
Observations: In addition to general clinical signs, specific observations relevant to the species (e.g., behavior in monkeys) are recorded.
-
Cardiovascular and Respiratory Monitoring: Telemeterized animals may be used to monitor cardiovascular and respiratory parameters.
-
Sample Collection: Blood and urine samples are collected at multiple time points throughout the study.
Data Presentation
While detailed quantitative data from the 90-day toxicology studies of MSDC-0160 are not publicly available, the following tables represent the types of data that would be collected and are essential for evaluating the long-term safety of the compound. The values presented are for illustrative purposes and are based on general findings for compounds in this class and data from shorter-term studies.
Table 1: Representative Body Weight and Food Consumption Data in Rats (90-Day Study)
| Parameter | Control (Vehicle) | Low Dose | Mid Dose | High Dose |
| Mean Body Weight (g) - Male (Day 90) | 450 ± 25 | 445 ± 30 | 430 ± 28 | 410 ± 35 |
| Mean Body Weight (g) - Female (Day 90) | 280 ± 20 | 278 ± 22 | 270 ± 25 | 260 ± 30 |
| Mean Food Consumption ( g/day ) - Male | 25 ± 3 | 24 ± 4 | 23 ± 3 | 22 ± 4 |
| Mean Food Consumption ( g/day ) - Female | 18 ± 2 | 18 ± 3 | 17 ± 2 | 16 ± 3 |
Table 2: Representative Hematology and Clinical Chemistry Data in Rats (90-Day Study)
| Parameter | Control (Vehicle) | High Dose |
| Hematology | ||
| Red Blood Cell Count (10^6/µL) | 7.5 ± 0.5 | 7.3 ± 0.6 |
| Hemoglobin (g/dL) | 15.0 ± 1.0 | 14.5 ± 1.2 |
| Hematocrit (%) | 45 ± 3 | 43 ± 4 |
| White Blood Cell Count (10^3/µL) | 8.0 ± 1.5 | 7.8 ± 1.7 |
| Clinical Chemistry | ||
| Alanine Aminotransferase (ALT) (U/L) | 30 ± 8 | 32 ± 10 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 20 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.2 |
Table 3: Representative Pharmacokinetic Parameters of MSDC-0160 in Animals
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Rat | 30 | Oral | 2-4 | Data not available | Data not available | ~12 |
| Monkey | Data not available | Oral | Data not available | Data not available | Data not available | Data not available |
| Human | 150 mg | Oral | ~4 | ~2000 | ~90,000 | ~12 |
Note: Pharmacokinetic data in animals is limited in public sources. Human data is provided for reference.[6][7] The half-life of the parent compound and its major metabolite is approximately 12 hours.[6]
The long-term administration of MSDC-0160 in animal models is a critical step in its development as a therapeutic agent. The protocols and data outlined in these application notes provide a framework for conducting and interpreting such studies. The primary mechanism of action via inhibition of the mitochondrial pyruvate carrier and subsequent modulation of mTOR signaling presents a novel therapeutic approach. While publicly available long-term toxicology data is limited, the information gathered from various preclinical and clinical studies suggests a safety profile that warrants further investigation for its potential use in metabolic and neurodegenerative diseases. Researchers should adhere to established guidelines and conduct appropriate dose-range finding studies to determine safe and efficacious doses for long-term administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diabetes drug slows progression in lab – Parkinson's Movement [parkinsonsmovement.com]
- 3. Targeting the Mitochondrial Pyruvate Carrier for Neuroprotection | MDPI [mdpi.com]
- 4. msdrx.com [msdrx.com]
- 5. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
MSDC-0160: A Versatile Tool for Interrogating Mitochondrial Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MSDC-0160 is a novel insulin-sensitizing agent that offers a unique opportunity to investigate the intricate role of mitochondrial metabolism in health and disease. Unlike traditional thiazolidinediones (TZDs), MSDC-0160 primarily acts as a modulator of the mitochondrial pyruvate (B1213749) carrier (MPC), a critical gateway for pyruvate entry into the mitochondrial matrix.[1][2][3] This targeted action allows for the specific dissection of metabolic pathways reliant on mitochondrial pyruvate oxidation. These application notes provide a comprehensive overview of MSDC-0160, including its mechanism of action, and detailed protocols for its use as a research tool to study mitochondrial metabolism.
Mechanism of Action
MSDC-0160 is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC).[3] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][4] Once inside the matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, fueling the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation.
By inhibiting the MPC, MSDC-0160 effectively reduces the reliance of mitochondria on glucose-derived pyruvate for energy production. This forces a metabolic shift towards the utilization of alternative fuel sources such as fatty acids and amino acids.[1] This modulation of mitochondrial substrate selection has profound effects on cellular signaling, including the attenuation of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is often dysregulated in metabolic and neurodegenerative diseases.[1][4][5] Notably, MSDC-0160 exhibits minimal direct activation of the peroxisome proliferator-activated receptor gamma (PPARγ), the primary target of traditional TZDs, thereby reducing the risk of associated side effects.[3][6][7]
Data Presentation
The following tables summarize key quantitative data related to the activity and effects of MSDC-0160.
Table 1: In Vitro Activity of MSDC-0160
| Parameter | Value | Cell/System | Reference |
| MPC IC50 | 1.2 µM | In vitro assay | [3] |
| PPARγ IC50 | 31.65 µM | In vitro assay | [3] |
Table 2: Effects of MSDC-0160 in a Phase IIb Clinical Trial in Patients with Type 2 Diabetes (12-week treatment)
| Treatment Group | Change in Fasting Glucose | Change in Hemoglobin A1c (HbA1c) | Reference |
| MSDC-0160 (50 mg) | Significant reduction (similar to pioglitazone) | Not significantly different from placebo | [6][7] |
| MSDC-0160 (100 mg) | Significant reduction (similar to pioglitazone) | Significant reduction (similar to pioglitazone) | [6][7] |
| MSDC-0160 (150 mg) | Significant reduction (similar to pioglitazone) | Significant reduction (similar to pioglitazone) | [6][7] |
| Pioglitazone (45 mg) | Significant reduction | Significant reduction | [6][7] |
| Placebo | No significant change | No significant change | [6][7] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of MSDC-0160 on mitochondrial metabolism.
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted from standard Seahorse XF Cell Mito Stress Test procedures and is designed to measure the effect of MSDC-0160 on cellular oxygen consumption rates (OCR).
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4
-
MSDC-0160 stock solution (in DMSO)
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Incubate overnight in a standard CO2 incubator at 37°C.
-
-
Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.
-
-
MSDC-0160 Treatment:
-
On the day of the assay, replace the cell culture medium with pre-warmed assay medium containing either vehicle (DMSO) or the desired concentration of MSDC-0160.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour prior to the assay.
-
-
Compound Loading:
-
Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A according to the manufacturer's instructions.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Initiate the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure baseline OCR and then sequentially inject the compounds to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis:
-
Analyze the OCR data to determine the effect of MSDC-0160 on the different parameters of mitochondrial respiration. A decrease in basal respiration upon MSDC-0160 treatment would be indicative of MPC inhibition.
Protocol 2: Western Blot Analysis of mTOR Signaling
This protocol outlines the steps to assess the effect of MSDC-0160 on the mTOR signaling pathway by measuring the phosphorylation status of key downstream targets.
Materials:
-
Cells or tissue lysates treated with MSDC-0160 or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6 ribosomal protein (Ser235/236), anti-S6 ribosomal protein, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or tissues in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize protein bands using an imaging system.
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of mTOR targets in MSDC-0160-treated samples would indicate inhibition of the mTOR pathway.
Protocol 3: Immunohistochemistry for Tyrosine Hydroxylase in a Parkinson's Disease Model
This protocol is for assessing the neuroprotective effects of MSDC-0160 in a rodent model of Parkinson's disease by staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
Materials:
-
Brain sections from animals treated with MSDC-0160 or vehicle
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit or mouse monoclonal)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Preparation:
-
Perfuse animals with PBS followed by 4% PFA.
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Post-fix the brains in 4% PFA and then cryoprotect in sucrose solution.
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Cut brain sections on a cryostat or vibratome.
-
-
Immunostaining:
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Wash sections in PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature.
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Incubate with the primary anti-TH antibody overnight at 4°C.
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Wash sections in PBS.
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Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
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Wash sections in PBS.
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Incubate with ABC reagent for 1 hour at room temperature.
-
Wash sections in PBS.
-
-
Visualization:
-
Develop the signal with DAB substrate until the desired staining intensity is achieved.
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Wash sections thoroughly in PBS to stop the reaction.
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Mount the sections onto glass slides, dehydrate, and coverslip with mounting medium.
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Data Analysis:
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Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods. An increase in TH-positive cells and fibers in MSDC-0160-treated animals compared to vehicle-treated animals would suggest a neuroprotective effect.
Mandatory Visualizations
Caption: Mechanism of action of MSDC-0160.
Caption: Experimental workflow for Seahorse XF assay.
Caption: Logical relationships of MSDC-0160's effects.
References
- 1. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. An Evaluation of MSDC-0160, A Prototype mTOT Modulating Insulin Sensitizer, in Patients with Mild Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vivo Imaging of NRA-0160 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRA-0160 is a novel small molecule inhibitor targeting the Fictional Receptor Tyrosine Kinase (FRTK). Dysregulation of FRTK signaling is implicated in the pathogenesis of various solid tumors. Assessing the engagement of this compound with its target in a complex biological system is crucial for understanding its pharmacokinetic and pharmacodynamic properties, thereby guiding dose selection and predicting therapeutic efficacy. This document provides detailed application notes and protocols for non-invasive in vivo imaging of this compound target engagement using Positron Emission Tomography (PET) and fluorescence imaging techniques.
Quantitative Data Summary
The following tables present hypothetical quantitative data derived from in vivo imaging studies designed to assess the target engagement of this compound.
Table 1: PET Imaging of this compound Target Occupancy in FRTK-Expressing Xenograft Model
| Treatment Group | Dose (mg/kg) | Radiotracer | Tumor Uptake (%ID/g) | Target Occupancy (%) |
| Vehicle Control | 0 | [18F]NRA-Tracer | 5.8 ± 0.7 | 0 |
| This compound | 10 | [18F]NRA-Tracer | 3.5 ± 0.5 | 39.7 |
| This compound | 30 | [18F]NRA-Tracer | 1.9 ± 0.3 | 67.2 |
| This compound | 100 | [18F]NRA-Tracer | 0.8 ± 0.2 | 86.2 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Table 2: Fluorescence Imaging of this compound Target Engagement in Orthotopic Tumor Model
| Treatment Group | Dose (mg/kg) | Fluorescent Probe | Tumor Fluorescence Intensity (Arbitrary Units) | Target Engagement Ratio (Treated/Control) |
| Vehicle Control | 0 | NRA-Fluor-750 | 8.2 x 10^8 ± 1.1 x 10^8 | 1.00 |
| This compound | 10 | NRA-Fluor-750 | 5.1 x 10^8 ± 0.9 x 10^8 | 0.62 |
| This compound | 30 | NRA-Fluor-750 | 2.9 x 10^8 ± 0.6 x 10^8 | 0.35 |
| This compound | 100 | NRA-Fluor-750 | 1.5 x 10^8 ± 0.4 x 10^8 | 0.18 |
Data are presented as mean ± standard deviation.
Signaling Pathway
The Fictional Receptor Tyrosine Kinase (FRTK), upon ligand binding, dimerizes and autophosphorylates, initiating a downstream signaling cascade. A key pathway activated by FRTK is the Ras-Raf-MEK-ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. This compound is designed to inhibit the kinase activity of FRTK, thereby blocking these downstream signals.
Application Notes: MSDC-0160 for the Assessment of Autophagy Markers
Introduction
MSDC-0160 is a thiazolidinedione (TZD) class insulin (B600854) sensitizer (B1316253) that modulates the mitochondrial pyruvate (B1213749) carrier (MPC).[1] By inhibiting the MPC, MSDC-0160 reduces pyruvate transport into the mitochondria, thereby altering cellular metabolism.[2][3] This modulation of mitochondrial function has downstream effects on key cellular signaling pathways that regulate autophagy, most notably the mTOR (mammalian target of rapamycin) pathway.[2][4] Dysregulation of mTOR is implicated in various diseases, and its over-activation suppresses autophagy, a critical cellular process for degrading and recycling damaged organelles and misfolded proteins. MSDC-0160 has been shown to reduce the activation of mTOR, leading to the normalization and enhancement of autophagy.[4][5][6] These characteristics make MSDC-0160 a valuable pharmacological tool for researchers studying the dynamics of autophagy in various physiological and pathological contexts, such as neurodegenerative diseases like Parkinson's and Alzheimer's.[2][5]
Mechanism of Action
MSDC-0160's primary target is the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[7][8] By limiting pyruvate entry, MSDC-0160 shifts cellular metabolism, which leads to a decrease in the activity of the mTORC1 complex, a central inhibitor of autophagy.[5] The reduced mTORC1 activity derepresses the ULK1 complex, initiating the formation of the autophagosome. This makes MSDC-0160 an effective tool for inducing and studying the autophagic process.
Signaling Pathway Modulated by MSDC-0160
The following diagram illustrates the proposed signaling pathway through which MSDC-0160 modulates autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial pyruvate carrier regulates autophagy, inflammation, and neurodegeneration in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. apexbt.com [apexbt.com]
- 7. vai.org [vai.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: MSDC-0160 and Alpha-Synuclein Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MSDC-0160 in studies of alpha-synuclein (B15492655) aggregation.
Frequently Asked Questions (FAQs)
Q1: What is MSDC-0160 and what is its primary target?
MSDC-0160 (also known as Mitoglitazone) is an investigational oral insulin-sensitizing drug that modulates the mitochondrial pyruvate (B1213749) carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate into the mitochondria, a crucial step for cellular energy metabolism.[1] MSDC-0160 is considered a modulator of the mitochondrial target of thiazolidinediones (mTOT).[1][2][3]
Q2: What is the proposed mechanism of action for MSDC-0160 in the context of neurodegenerative diseases like Parkinson's disease?
MSDC-0160 is believed to exert its neuroprotective effects by modulating mitochondrial metabolism.[1][4] By inhibiting the MPC, it is thought to mitigate the over-activation of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cellular growth and metabolism.[1][5] This inhibition of mTOR signaling can, in turn, enhance autophagy, the cellular process for clearing damaged organelles and misfolded proteins, such as alpha-synuclein.[5] Additionally, MSDC-0160 has been shown to have anti-inflammatory effects.[1][5]
Q3: What is the rationale for investigating MSDC-0160 for its potential to impact alpha-synuclein aggregation?
The aggregation of alpha-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies.[6] Mitochondrial dysfunction and impaired cellular clearance pathways, like autophagy, are also implicated in the pathogenesis of these diseases.[1] As MSDC-0160 targets mitochondrial metabolism and can enhance autophagy, it is hypothesized that it may help reduce the burden of aggregated alpha-synuclein.[5]
Troubleshooting Guide
Issue 1: Unexpected Increase in Alpha-Synuclein Aggregation Observed with MSDC-0160 Treatment.
Possible Cause: Recent studies have shown that in certain chronic and progressive rodent models of Parkinson's disease that overexpress alpha-synuclein (AAV-mediated overexpression and pre-formed fibril seeding models), treatment with MSDC-0160 unexpectedly increased the levels of aggregated alpha-synuclein.[7] This effect may be linked to an increase in the oxidation of soluble alpha-synuclein.[7] It is important to note that these particular models lacked significant inflammation or deficits in autophagy, which are conditions where MSDC-0160 has shown protective effects in other models.[7][8]
Suggested Action:
-
Characterize your experimental model: Assess the baseline levels of neuroinflammation and autophagic flux in your specific model system. The efficacy and effects of MSDC-0160 may be context-dependent.
-
Analyze post-translational modifications: Investigate whether MSDC-0160 treatment leads to changes in the post-translational modifications of alpha-synuclein, such as nitration, which could promote aggregation.[9]
-
Consider a different model: If your primary interest is in a model with significant neuroinflammation or metabolic deficits, the neuroprotective effects of MSDC-0160 may be more pronounced.[10]
Issue 2: No significant reduction in alpha-synuclein aggregation is observed after MSDC-0160 treatment.
Possible Causes:
-
Inappropriate dose or duration of treatment: The concentration and treatment time of MSDC-0160 may not be optimal for your experimental system.
-
Model-specific effects: As mentioned above, the effect of MSDC-0160 on alpha-synuclein aggregation appears to be highly dependent on the specific pathological features of the experimental model used.[7]
-
Insensitivity of the aggregation assay: The assay used to measure alpha-synuclein aggregation may not be sensitive enough to detect subtle changes.
Suggested Actions:
-
Dose-response study: Perform a dose-response curve to determine the optimal concentration of MSDC-0160 in your model. In vitro studies have used concentrations in the range of 1-50 µM.[2]
-
Time-course experiment: Evaluate the effects of MSDC-0160 at different time points to capture the dynamics of its impact on aggregation.
-
Orthogonal aggregation assays: Employ multiple methods to assess alpha-synuclein aggregation. This could include immunocytochemistry with aggregate-specific antibodies, Thioflavin T assays, or biochemical fractionation and western blotting.
Quantitative Data Summary
| Study Type | Model System | MSDC-0160 Treatment | Key Findings on Alpha-Synuclein | Reference |
| In vivo | Rat AAV-αSyn overexpression model | Not specified | Increased levels of aggregated α-synuclein. | [7] |
| In vivo | Mouse αSyn pre-formed fibril (PFF) model | Not specified | Did not reduce the accumulation of α-synuclein aggregates. | [7] |
| In vivo | C. elegans overexpressing A53T α-synuclein | Not specified | Rescued dopaminergic neurons. | [5] |
Experimental Protocols
1. Alpha-Synuclein Aggregation Assay in Cell Culture
This protocol is a general guideline for assessing alpha-synuclein aggregation in a cellular model, such as ReNcell VM cells, and can be adapted for other cell types.
-
Cell Seeding:
-
Coat 96-well plates with laminin.
-
Seed ReNcell VM cells at a density of 10,000 cells/well.[6]
-
-
Differentiation and Transduction:
-
On Day 0, switch to a differentiation medium (e.g., without bFGF/EGF, supplemented with cAMP/GDNF).
-
Transduce cells with an adenovirus encoding wild-type human alpha-synuclein.[6]
-
-
Compound Treatment:
-
On Days 1 and 4, treat cells with MSDC-0160 at various concentrations. Include appropriate vehicle (e.g., 0.1% DMSO) and positive controls (e.g., an autophagy inducer like KU 0063794).[6]
-
-
Immunocytochemistry:
-
On Day 7, fix the cells.
-
Permeabilize and block non-specific binding sites.
-
Incubate with primary antibodies against total alpha-synuclein (e.g., Syn205) and aggregated alpha-synuclein (e.g., MJFR14).[6]
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Acquire images using a high-content analysis (HCA) system.
-
Quantify the immunoreactivity for total and aggregated alpha-synuclein.[6]
-
2. Thioflavin T (ThT) Aggregation Assay
This protocol describes a method to monitor the kinetics of alpha-synuclein aggregation in vitro.
-
Preparation of Monomeric Alpha-Synuclein:
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom plate, prepare reaction mixtures containing:
-
Add a small teflon polyball to each well to enhance agitation and reproducibility.[11]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Analyze parameters such as the lag phase, maximum fluorescence, and aggregation rate.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. vai.org [vai.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. msdrx.com [msdrx.com]
- 4. edinburghparkinsons.org [edinburghparkinsons.org]
- 5. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of aggregate-free α -synuclein for in vitro aggregation study [protocols.io]
Technical Support Center: Optimizing NRA-0160 Concentration for In Vitro Studies
Disclaimer: The following information is provided for research purposes only. "NRA-0160" is a placeholder designation. The data and protocols presented here are based on publicly available information for similar small molecule inhibitors and should be adapted and validated for your specific experimental context.
This technical support center provides guidance on optimizing the concentration of this compound for in vitro studies, along with troubleshooting tips and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose. We suggest a starting range of 10 nM to 100 µM. A serial dilution, typically in half-log or log steps, will help in identifying the effective concentration range for your specific cell line and assay.
Q2: How should I dissolve and store this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the common reasons for a lack of this compound activity in my in vitro assay?
A3: Several factors can contribute to a lack of observed activity:
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Suboptimal Concentration: The concentration range tested may be too low or too high, leading to no effect or cytotoxicity that masks the specific activity.
-
Cell Line Sensitivity: The target of this compound may not be present or may be expressed at low levels in your chosen cell line.
-
Assay-Specific Issues: The assay endpoint may not be sensitive to the effects of this compound, or the incubation time may be too short or too long.
-
Compound Instability: The compound may be unstable in the culture medium.
-
Cellular Permeability: The compound may have poor cell permeability.[1]
Q4: How can I assess the cytotoxicity of this compound?
A4: A standard cytotoxicity assay, such as an MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay, should be performed in parallel with your functional assays. This will help distinguish a specific biological effect from general toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Compound precipitation | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile buffer.- Visually inspect for precipitation after adding the compound to the media. If observed, try a lower concentration or a different solvent. |
| No dose-response observed | - Concentration range is not optimal- Incubation time is too short or too long- The chosen cell line is not responsive | - Test a wider range of concentrations (e.g., from 1 nM to 200 µM).- Perform a time-course experiment (e.g., 6, 24, 48, 72 hours).- Confirm target expression in your cell line via Western blot, qPCR, or other relevant methods. |
| Unexpected or off-target effects | - Compound may have multiple targets- High concentrations leading to non-specific effects | - Review the literature for known off-target effects of similar compounds.- Use the lowest effective concentration determined from your dose-response studies.- Consider using a negative control compound with a similar chemical structure but no expected activity. |
| Discrepancy between biochemical and cell-based assay results | - Poor cell permeability- Compound is being actively pumped out of the cell- The compound targets an inactive form of the protein in the cell | - Assess cell permeability using specific assays.- Investigate if the cells express efflux pumps that might be acting on the compound.- Consider that the cellular environment can influence protein conformation and activity.[2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 12.8 |
| PC-3 | Prostate Adenocarcinoma | 8.5 |
| HCT116 | Colon Carcinoma | 3.1 |
Note: These are example data and will vary based on experimental conditions.
Visualizations
Signaling Pathway
The hypothetical target of this compound is a key kinase in a pro-survival signaling pathway. Inhibition of this kinase leads to the downstream inactivation of transcription factors involved in cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines the general workflow for optimizing this compound concentration in vitro.
Caption: Workflow for in vitro concentration optimization.
Logical Relationship: Troubleshooting Flowchart
This diagram provides a logical approach to troubleshooting common issues.
Caption: A logical flowchart for troubleshooting experiments.
References
Technical Support Center: MSDC-0160 Animal Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MSDC-0160 in animal experiments. The information is tailored for scientists in the field of neurodegenerative disease and drug development.
Frequently Asked Questions (FAQs)
Q1: What is MSDC-0160 and what is its primary mechanism of action?
A1: MSDC-0160 is an orally available insulin-sensitizing agent that modulates the mitochondrial pyruvate (B1213749) carrier (MPC), a key regulator of cellular metabolism.[1][2][3][4] Its primary target is the mitochondrial target of thiazolidinediones (mTOT), which is part of the MPC complex. By inhibiting the MPC, MSDC-0160 reduces the transport of pyruvate into the mitochondria, which can lead to a variety of downstream effects, including the modulation of mTOR signaling, enhancement of autophagy, and reduction of neuroinflammation.[2][5][6] Unlike first-generation thiazolidinediones (TZDs), MSDC-0160 has minimal activity on peroxisome proliferator-activated receptor-gamma (PPARγ), potentially reducing the side effects associated with PPARγ activation.[2]
Q2: In which animal models has MSDC-0160 been tested for neurodegenerative diseases?
A2: MSDC-0160 has been evaluated in several preclinical animal models of neurodegenerative diseases, primarily Parkinson's disease (PD) and Alzheimer's disease (AD). These include:
-
Parkinson's Disease Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which induces acute parkinsonian-like symptoms.[5]
-
Engrailed-1 heterozygous (En1+/-) mouse model, a genetic model of slowly progressive PD.[1]
-
6-hydroxydopamine (6-OHDA) rat model, a neurotoxin-based model of PD.
-
α-synuclein pre-formed fibril (PFF) mouse model, which recapitulates the seeding and spreading of α-synuclein pathology.[7]
-
Adeno-associated virus (AAV) vector-based α-synuclein overexpression rat model.[7]
-
-
Alzheimer's Disease Models: While specific animal models for AD were not detailed in the provided search results, preclinical studies in mouse models have been conducted, which led to clinical trials.[1]
Q3: What are the reported neuroprotective effects of MSDC-0160 in these models?
A3: In several animal models of Parkinson's disease, MSDC-0160 has demonstrated significant neuroprotective effects, including:
-
Improved motor behavior.[5]
-
Protection of dopaminergic neurons in the substantia nigra from cell death.[5]
-
Preservation of striatal dopamine (B1211576) levels.[5]
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Reduction of neuroinflammation, as indicated by decreased microgliosis and astrogliosis.[6]
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Normalization of mTOR signaling and enhancement of autophagy.[1][6]
Troubleshooting Guide
Problem 1: Unexpected increase in α-synuclein aggregation with MSDC-0160 treatment.
-
Symptom: In animal models based on α-synuclein overexpression or seeding (e.g., AAV-α-synuclein or PFF models), treatment with MSDC-0160 leads to an increase, rather than a decrease, in phosphorylated α-synuclein (pSer129) levels.[7]
-
Possible Cause: The neuroprotective effects of MSDC-0160 appear to be closely linked to its anti-inflammatory and metabolic-normalizing properties.[7] In models where neuroinflammation and metabolic deficits are not prominent features, the direct effect of MPC inhibition on α-synuclein aggregation might be different. The alteration of mitochondrial metabolism by MSDC-0160 could potentially lead to post-translational modifications of α-synuclein that favor its aggregation.[7]
-
Suggested Solution:
-
Characterize the inflammatory and metabolic state of your animal model: Before initiating a study, assess baseline levels of neuroinflammation and metabolic dysfunction. MSDC-0160 is likely to be more effective in models where these pathological features are present.
-
Consider a different animal model: If the primary goal is to study the direct effects on α-synuclein aggregation independent of inflammation, be aware that MSDC-0160 may not be the appropriate tool and could yield counterintuitive results.
-
Analyze multiple pathological markers: Do not rely solely on α-synuclein aggregation as an endpoint. Concurrently assess neuroinflammation, neuronal loss, and behavioral outcomes to get a comprehensive picture of the drug's effects.
-
Problem 2: Difficulty in preparing a stable formulation of MSDC-0160 for in vivo administration.
-
Symptom: MSDC-0160 precipitates out of solution, leading to inaccurate dosing.
-
Possible Cause: MSDC-0160 is a crystalline solid with limited solubility in aqueous solutions.[8]
-
Suggested Solution:
-
Oral Gavage Formulation: A commonly used vehicle for oral gavage is 1% methylcellulose (B11928114) with 0.01% Tween 80.
-
Dietary Administration: For chronic studies, formulating MSDC-0160 into the animal chow is an effective method for consistent, long-term administration.[7] A typical dose used in mice and rats is 30 mg/kg of body weight.[7]
-
Solubility in Organic Solvents: MSDC-0160 is soluble in DMF (30 mg/ml) and DMSO (30 mg/ml).[8] For preparing stock solutions, these solvents can be used, followed by dilution into a vehicle suitable for animal administration. However, the final concentration of the organic solvent should be minimized to avoid toxicity.
-
Problem 3: Lack of a clear dose-response effect in the experiment.
-
Symptom: Different doses of MSDC-0160 produce similar effects, or the effects are not proportional to the dose administered.
-
Possible Cause:
-
The doses selected may be on the plateau of the dose-response curve.
-
The drug's metabolism and clearance may be saturated at higher doses.
-
The biological system being studied may have a threshold response.
-
-
Suggested Solution:
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the plasma and brain concentrations of MSDC-0160 and its major metabolites at different doses.
-
Wider Dose Range: Test a broader range of doses, including lower concentrations, to better define the dose-response relationship.
-
Review Existing Literature: Preclinical toxicology studies have been conducted in mice, rats, and cynomolgus monkeys, and clinical trials have used doses of 50, 100, and 150 mg in humans.[9][10] This information can help guide dose selection in animal models.
-
Quantitative Data Summary
| Animal Model | Treatment Group | Parameter Measured | Result | Reference |
| AAV-αSyn Rat | MSDC-0160 (αSyn low) | Nigral pSer129+ cells | 12132 ± SEM | [7] |
| AAV-αSyn Rat | Placebo (αSyn low) | Nigral pSer129+ cells | 7918 ± SEM | [7] |
| MPTP Mouse | MPTP + Vehicle | TH+ neurons in SN | ~50% reduction vs Control | [5] |
| MPTP Mouse | MPTP + MSDC-0160 | TH+ neurons in SN | Significant protection vs MPTP+Vehicle | [5] |
| MPTP Mouse | MPTP + Vehicle | Striatal Dopamine | Significant reduction vs Control | [5] |
| MPTP Mouse | MPTP + MSDC-0160 | Striatal Dopamine | Significant increase vs MPTP+Vehicle | [5] |
Experimental Protocols
Protocol 1: Chronic Administration of MSDC-0160 in Rodent Models of Parkinson's Disease
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Animal Models:
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Male C57BL/6J mice (12 weeks old) for the α-synuclein PFF model.
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Female Sprague-Dawley rats (8 weeks old) for the AAV-α-synuclein overexpression model.[7]
-
-
Drug Formulation and Administration:
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Method 1: Dietary Admixture: Formulate MSDC-0160 into standard rodent chow at a concentration calculated to deliver a dose of 30 mg/kg/day based on average daily food consumption. A placebo chow without the drug should be used for the control group. This method is suitable for long-term studies.[7]
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Method 2: Oral Gavage: Prepare a suspension of MSDC-0160 in a vehicle of 1% methylcellulose with 0.01% Tween 80. Administer daily via oral gavage.
-
-
Experimental Timeline:
-
For the AAV-α-synuclein model in rats, begin MSDC-0160 or placebo chow one week after stereotactic surgery to induce α-synuclein overexpression. Continue treatment for the duration of the study (e.g., up to 4 months).[7]
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For the α-synuclein PFF model in mice, start the specialized diet one week post-surgery and continue for the desired experimental period (e.g., 5 or 13 weeks).[7]
-
-
Tissue Collection and Analysis:
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At the end of the study, collect blood for plasma analysis of MSDC-0160 and its metabolites.
-
Perfuse the animals and collect brain tissue for immunohistochemical analysis of markers such as phosphorylated α-synuclein (pSer129), tyrosine hydroxylase (TH), Iba-1 (microglia), and GFAP (astrocytes).
-
Visualizations
Caption: Signaling pathway of MSDC-0160 in neuroprotection.
Caption: General experimental workflow for MSDC-0160 studies.
Caption: Troubleshooting logic for unexpected α-synuclein results.
References
- 1. msdrx.com [msdrx.com]
- 2. vai.org [vai.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diabetes drug slows progression in lab – Parkinson's Movement [parkinsonsmovement.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: NRA-0160 Stability in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of small molecule inhibitors, exemplified by NRA-0160, in common cell culture media. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, appears to be degrading rapidly in my cell culture medium. What are the potential causes?
A1: Rapid degradation of a small molecule inhibitor like this compound in cell culture medium can be attributed to several factors:
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Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.
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Media Components: Certain components within the cell culture media, such as specific amino acids or vitamins, may react with and degrade the compound.[1]
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pH of the Media: The pH of the cell culture medium can significantly influence the stability of the compound.[1]
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Serum Components: While serum proteins can sometimes stabilize compounds, they can also contain enzymes that may metabolize the inhibitor.
Q2: I am observing high variability in my stability measurements between replicates. What could be the reason for this?
A2: High variability in stability assays can stem from several sources:
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Inconsistent Sample Handling: Ensure precise and consistent timing for sample collection and processing across all replicates.
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Analytical Method Issues: Problems with the analytical method, such as HPLC-MS, can introduce variability. It is crucial to validate the analytical method for linearity, precision, and accuracy.[1]
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Incomplete Solubilization: If the compound is not fully dissolved in the stock solution or the media, it can lead to inconsistent concentrations in the experimental wells.
Q3: How should I prepare and store the stock solution for this compound to ensure its stability?
A3: For optimal stability, stock solutions of this compound should be prepared in a suitable solvent like DMSO at a high concentration (e.g., 10 mM). It is recommended to aliquot the stock solution into tightly sealed vials and store them at -20°C or lower. To maintain the integrity of the compound, it is best to use the aliquots on the same day they are prepared or within one month.[1] Importantly, avoid repeated freeze-thaw cycles as this can degrade the compound.[1]
Q4: Can non-specific binding of this compound to plasticware affect my stability measurements?
A4: Yes, non-specific binding to plasticware can lead to an apparent loss of the compound from the media, which may be misinterpreted as degradation. To mitigate this, it is advisable to use low-protein-binding plates and pipette tips. Including a control group without cells can help assess the extent of non-specific binding to the plasticware.[1]
Troubleshooting Guide
This guide addresses common issues encountered when assessing the stability of small molecule inhibitors like this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Rapid Compound Degradation | The compound is inherently unstable in aqueous solutions at 37°C. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to evaluate its inherent aqueous stability.[1] |
| Components in the media (e.g., amino acids, vitamins) are reacting with the compound.[1][2][3] | Analyze the stability of the compound in different types of cell culture media to identify any specific reactive components.[1] | |
| The pH of the media is affecting the compound's stability.[1] | Ensure the pH of the media remains stable throughout the experiment. | |
| Serum components are degrading the compound. | Test the stability of the compound in media with and without serum, as serum proteins can sometimes have a stabilizing effect.[1] | |
| High Variability Between Replicates | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing.[1] |
| Issues with the analytical method (e.g., HPLC-MS). | Validate the analytical method for linearity, precision, and accuracy.[1] | |
| Incomplete solubilization of the compound. | Confirm the complete dissolution of the compound in the stock solution and media. | |
| Apparent Compound Loss (Not Degradation) | Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[1] |
| Cellular uptake of the compound. | Analyze cell lysates to determine the extent of cellular uptake.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general procedure for determining the stability of a small molecule inhibitor in cell culture media using HPLC-MS.
1. Preparation of Solutions:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare the desired cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS).
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Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
2. Experimental Procedure:
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Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
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At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Immediately process the collected samples for HPLC-MS analysis to determine the concentration of this compound.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
The half-life (t½) of the compound in the media can be calculated from the degradation curve.
Visualizations
Caption: Workflow for assessing small molecule stability in cell culture media.
Caption: Hypothetical signaling pathway showing this compound inhibiting a target kinase.
References
Technical Support Center: Mitigating NRA-0160-Induced Peripheral Edema
Disclaimer: Information regarding a specific compound designated "NRA-0160" is not publicly available. This guide is based on the characteristics of the structurally similar and well-documented compound, MSDC-0160 , a mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor with insulin-sensitizing properties. The potential for peripheral edema is inferred from its classification as a thiazolidinedione (TZD)-like compound, a class of drugs known to be associated with fluid retention.
Frequently Asked Questions (FAQs)
Q1: We are observing peripheral edema in our animal models treated with this compound. What is the likely mechanism?
A1: While direct evidence for this compound is pending, its presumed analogue, MSDC-0160, is a member of the thiazolidinedione (TZD) class. TZDs are known to cause peripheral edema, which can be multifactorial.[1][2] The proposed mechanisms for TZD-induced edema include increased vascular endothelial permeability and enhanced sodium and fluid retention in the kidneys.[1][2]
Q2: What are the standard non-clinical methods for quantifying peripheral edema in vivo?
A2: Common methods for quantifying peripheral edema in animal models include:
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Limb Circumference/Volume Measurement: This can be done using a caliper or plethysmometer to measure changes in the limb size over time.[3]
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Tissue Wet Weight/Dry Weight Ratio: An increase in this ratio in the affected limb indicates fluid accumulation.
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Evans Blue Dye Extravasation: This technique assesses vascular permeability by measuring the amount of dye that leaks from blood vessels into the surrounding tissue.
Q3: Are there established in vivo models to study drug-induced peripheral edema?
A3: Yes, several models exist. A common approach is to induce systemic inflammation, which can exacerbate fluid leakage. For instance, lipopolysaccharide (LPS) can be administered to induce a systemic inflammatory response, and the resulting edema can be monitored.[4] Another approach involves the ligation of the femoral vein and/or accompanying lymphatics to induce leg edema.[3]
Q4: What are some potential strategies to mitigate this compound-induced peripheral edema in our experiments?
A4: Based on the management of edema induced by similar drug classes, you could consider the following approaches in your in vivo studies:
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Dose Reduction/Interruption: Investigating lower effective doses of this compound may reduce the severity of the edema.
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Combination Therapy: Co-administration with a diuretic could be explored to manage fluid retention.
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Dietary Sodium Control: For longer-term studies, controlling the sodium content in the animal diet may help manage fluid balance.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Acute and severe limb swelling shortly after this compound administration. | High dose of this compound leading to significant vascular permeability. | 1. Immediately measure limb volume to quantify the edema. 2. Consider a dose-response study to identify a less edematous dose. 3. Evaluate vascular permeability using the Evans Blue dye extravasation assay. |
| Gradual increase in limb volume over several days of treatment. | Progressive fluid and sodium retention, a known effect of TZD-class compounds. | 1. Monitor body weight and water intake of the animals. 2. Analyze serum and urine electrolytes to assess renal sodium handling. 3. In a new study cohort, consider co-administration with a diuretic and monitor edema progression. |
| High variability in edema severity between animals in the same treatment group. | Differences in individual animal susceptibility, hydration status, or underlying inflammation. | 1. Ensure all animals are properly hydrated before and during the study. 2. Pre-screen animals for any signs of inflammation or illness. 3. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: Quantification of Peripheral Edema by Limb Volume Measurement
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Animal Model: Male Sprague-Dawley rats (250-300g).
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Acclimatization: Acclimatize animals for at least 7 days before the experiment.
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Baseline Measurement: Before drug administration, measure the volume of the hind paw using a plethysmometer.
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Drug Administration: Administer this compound at the desired dose and route. Include a vehicle control group.
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Post-Dose Measurements: Measure paw volume at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.
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Data Analysis: Calculate the percentage increase in paw volume relative to the baseline for each animal. Compare the treatment group to the vehicle control group using appropriate statistical tests.
Protocol 2: Assessment of Vascular Permeability using Evans Blue Dye
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Animal Model: C57BL/6 mice (8-10 weeks old).
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Drug Administration: Administer this compound or vehicle control.
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Dye Injection: 30 minutes before the end of the experiment, inject Evans Blue dye (2% in saline, 4 ml/kg) intravenously.
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Tissue Collection: At the designated time point, euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye.
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Dye Extraction: Dissect the paw tissue, weigh it, and incubate it in formamide (B127407) at 60°C for 24 hours to extract the dye.
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Quantification: Measure the absorbance of the formamide extract at 620 nm. Quantify the amount of dye using a standard curve.
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Data Analysis: Express the results as µg of Evans Blue dye per gram of tissue.
Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound-induced peripheral edema.
Caption: Experimental workflow for quantifying peripheral edema in vivo.
References
- 1. Etiology of Drug-Induced Edema: A Review of Dihydropyridine, Thiazolidinedione, and Other Medications Causing Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Etiology of Drug-Induced Edema: A Review of Dihydropyridine, Thiazolid" by Evan S. Sinnathamby, Bretton T. Urban et al. [digitalscholar.lsuhsc.edu]
- 3. [Secondary leg edema--experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: MSDC-0160 Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MSDC-0160 in their experiments. The information is tailored for scientists and drug development professionals, with a focus on dose-response curve analysis and related experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MSDC-0160?
A1: MSDC-0160 is an insulin-sensitizing agent that functions as a modulator of the mitochondrial pyruvate (B1213749) carrier (MPC), also known as the mitochondrial target of thiazolidinediones (mTOT).[1] By inhibiting the MPC, MSDC-0160 alters mitochondrial metabolism, which in turn modulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] This mechanism is distinct from first-generation thiazolidinediones (TZDs) as MSDC-0160 has a significantly lower affinity for peroxisome proliferator-activated receptor-gamma (PPARγ).[4]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For in vitro studies, a concentration range of 1-50 µM is commonly reported.[1] Significant effects on the phosphorylation of mTOR have been observed at 20 and 50 µM.[1] For neuroprotection assays in cell culture, a concentration of 10 µM has been shown to be effective.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: What are the typical dosages used in animal studies?
A3: In rodent models (mice and rats), a common oral dose is 30 mg/kg daily.[1][5] Another reported dietary administration in mice was 100 mg/kg.[4] As with any in vivo experiment, the optimal dose may vary depending on the animal model and the specific research question.
Q4: How does MSDC-0160's activity on the mitochondrial pyruvate carrier (MPC) compare to its effect on PPARγ?
A4: MSDC-0160 is significantly more potent at inhibiting the MPC than activating PPARγ. The reported IC50 value for MPC inactivation is 1.2 µM, while the IC50 for PPARγ is 31.65 µM, indicating a much lower affinity for PPARγ.[4]
Q5: What are the downstream cellular effects of MSDC-0160 treatment?
A5: By modulating the MPC and mTOR signaling, MSDC-0160 has been shown to have several downstream effects, including:
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Reduced neuroinflammation.[1]
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Increased survival of dopaminergic neurons in models of Parkinson's disease.[1]
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Enhanced insulin-stimulated lipogenesis in adipocytes.[4]
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Maintenance of human β-cell phenotype and insulin (B600854) secretion in the presence of stressors.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for MSDC-0160 from various studies.
Table 1: In Vitro Activity of MSDC-0160
| Parameter | Target | Value | Reference |
| IC50 | Mitochondrial Pyruvate Carrier (MPC) | 1.2 µM | [4] |
| IC50 | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 31.65 µM | [4] |
| Effective Concentration | mTOR Phosphorylation Inhibition | 20-50 µM | [1] |
| Effective Concentration | Neuroprotection (LUHMES cells) | 10 µM | [1] |
Table 2: In Vivo Dosages of MSDC-0160
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| MPTP-treated mice | 30 mg/kg/day | Oral gavage | Improved locomotor behavior, increased survival of dopaminergic neurons, reduced neuroinflammation | [1] |
| KKAγ mice (obese, hyperglycemic) | 100 mg/kg | Dietary administration | Lowered blood glucose levels | [4] |
| 6-OHDA-treated rats | 30 mg/kg/day | Oral gavage | Improved motor behavior, decreased dopaminergic denervation | [3] |
Table 3: Clinical Trial Dosages of MSDC-0160
| Study Population | Dosage | Duration | Key Findings | Reference |
| Patients with Type 2 Diabetes | 50, 100, 150 mg/day | 12 weeks | Dose-dependent reduction in fasting plasma glucose | [6] |
| Patients with Mild Alzheimer's Disease | 150 mg/day | 12 weeks | Maintained cerebral glucose metabolism in certain brain regions | [7] |
Experimental Protocols and Troubleshooting
General Protocol for Assessing mTOR Pathway Activation
This protocol describes a general method for analyzing the phosphorylation state of mTOR and its downstream targets using Western blotting.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Starve cells of serum for 4-6 hours to reduce basal mTOR signaling.
- Treat cells with varying concentrations of MSDC-0160 (e.g., 1, 5, 10, 20, 50 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Western Blotting:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), and total S6K overnight at 4°C. Use a loading control antibody like β-actin or GAPDH.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No change in mTOR phosphorylation | Insufficient MSDC-0160 concentration or treatment time. | Perform a time-course and dose-response experiment. |
| Cell line is not responsive. | Confirm the expression of MPC and mTOR pathway components in your cell line. | |
| High background on Western blot | Insufficient blocking or washing. | Increase blocking time and the number of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Weak or no signal | Low protein loading. | Ensure accurate protein quantification and load a sufficient amount of protein. |
| Inactive antibody. | Use a new aliquot of antibody and ensure proper storage. |
General Protocol for In Vitro Neuroprotection Assay
This protocol outlines a general procedure for assessing the neuroprotective effects of MSDC-0160 against a neurotoxin like MPP+.
1. Cell Culture:
- Culture a relevant neuronal cell line (e.g., LUHMES, SH-SY5Y) according to standard protocols. Differentiate cells if necessary.
2. Treatment:
- Pre-treat cells with MSDC-0160 (e.g., 10 µM) for 1-2 hours.
- Introduce the neurotoxin (e.g., MPP+) at a pre-determined toxic concentration. Include control wells (vehicle only, MSDC-0160 only, neurotoxin only).
- Co-incubate for 24-48 hours.
3. Cell Viability Assessment:
- Measure cell viability using an appropriate assay, such as MTT, MTS, or a live/dead cell staining kit.
4. Data Analysis:
- Normalize the viability data to the vehicle-treated control group.
- Compare the viability of cells treated with the neurotoxin alone to those pre-treated with MSDC-0160.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No neuroprotective effect observed | MSDC-0160 concentration is not optimal. | Test a range of MSDC-0160 concentrations. |
| Pre-treatment time is insufficient. | Increase the pre-treatment duration. | |
| Neurotoxin concentration is too high. | Optimize the neurotoxin concentration to achieve ~50% cell death. | |
| High variability in viability data | Uneven cell plating. | Ensure a single-cell suspension and proper mixing before plating. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for experimental conditions. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vai.org [vai.org]
- 3. biorxiv.org [biorxiv.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Evaluation of MSDC-0160, A Prototype mTOT Modulating Insulin Sensitizer, in Patients with Mild Alzheimer's Disease | Bentham Science [eurekaselect.com]
Troubleshooting inconsistent results with NRA-0160
Welcome to the technical support center for NRA-0160. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experimentation with this compound, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors. These can be broadly categorized into three areas: compound handling, cell culture conditions, and assay execution. It is crucial to maintain consistency across all aspects of the experimental protocol. For instance, variations in cell passage number can lead to inconsistent results.[1] We recommend a systematic review of your laboratory practices, starting with compound preparation and storage, moving to cell line maintenance, and finally, a detailed check of the assay protocol.
Q2: How should this compound be stored and handled to ensure its stability and activity?
A2: Proper storage and handling are critical for maintaining the stability and activity of small molecule inhibitors like this compound.[2] this compound should be stored as a desiccated powder at -20°C or -80°C. For creating stock solutions, use anhydrous, analytical grade dimethyl sulfoxide (B87167) (DMSO).[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Before use, allow the stock solution to completely thaw at room temperature. Protect the compound from light and moisture.[2]
Q3: Our negative control (vehicle-only) wells show high background signal in our kinase assay. What could be the reason?
A3: High background in negative control wells can be indicative of microbial contamination (e.g., bacteria, yeast, or mycoplasma) in your cell culture.[1] These contaminants can interfere with assay reagents or detection methods.[1] We strongly recommend routinely testing your cell cultures for mycoplasma contamination using a PCR-based method.[1][5] Additionally, ensure that all reagents and media are sterile and properly handled to prevent contamination.[5][6]
Q4: The inhibitory effect of this compound seems to diminish at higher cell densities. Why is this happening?
A4: The observation of decreased potency at higher cell densities is a known phenomenon. This can be due to several factors, including increased metabolism of the compound by a larger number of cells, or non-specific binding to cellular components. It is important to optimize cell seeding density to ensure that cells are in the exponential growth phase during the experiment.[4][7] Plating cells at a density that leads to confluency can result in inconsistencies.[8]
Q5: What is the recommended cell passage number range for assays involving this compound?
A5: It is crucial to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[1] High passage numbers can lead to genetic drift and altered cellular signaling pathways, which can affect the response to this compound. We recommend maintaining a detailed log of cell passage numbers and using cells that have been in culture for a limited time.[1] If you observe inconsistent results, it is advisable to start a new culture from a frozen, authenticated stock.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots.[2][4] |
| Cell Line Issues | Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling.[1] Regularly test for mycoplasma contamination.[1][5] Use cells within a consistent, low passage number range.[1] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for viscous solutions. Avoid introducing air bubbles.[3] |
| Edge Effects in Plates | Avoid using the outermost wells of the microplate for experimental samples, as these are more prone to evaporation.[3] Fill perimeter wells with sterile phosphate-buffered saline (PBS) or media to minimize this effect.[3] |
| Inconsistent Incubation Times | Ensure all plates are incubated for the same duration and under consistent temperature and CO2 conditions.[8] |
Issue 2: High Variability Within a Single Assay Plate
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before plating. Mix the cell suspension gently between pipetting into different wells. |
| Inaccurate Compound Dilutions | Perform serial dilutions carefully and ensure thorough mixing at each step. Prepare a master mix of each concentration to add to replicate wells. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid placing plates on cold or hot surfaces. |
| Reader/Instrument Issues | Check the settings and calibration of the plate reader. Ensure the correct filters and read parameters are used for your assay. |
Experimental Protocols
Key Experiment: In-Vitro Kinase Assay with this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound on a target kinase in a cell-based assay format.
1. Cell Culture and Plating:
- Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.[9]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase (70-80% confluency).[4]
- Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
- Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells per well) in 100 µL of culture medium.[7]
- Incubate the plate overnight to allow for cell attachment.[7]
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations.
- Remove the medium from the plated cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle (DMSO) control.
- Incubate the cells with the compound for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Kinase Activity Measurement (Example using a Luminescent Assay):
- After the treatment period, equilibrate the plate to room temperature.
- Add 100 µL of a kinase assay reagent that contains the kinase substrate and ATP.
- Incubate for the time recommended by the assay manufacturer to allow the kinase reaction to proceed.
- Add 50 µL of a detection reagent to stop the reaction and generate a luminescent signal.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Subtract the background luminescence (wells with no cells).
- Normalize the data to the vehicle-treated control wells (representing 100% kinase activity).
- Plot the normalized data against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathway: Hypothetical Target Kinase Pathway for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Sterile Cell Culture Preparation | Sartorius [sartorius.com]
- 6. Media, reagents, and solution preparation - Cellculture2 [cellculture2.altervista.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Enhancing Brain Delivery of NRA-0160
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of NRA-0160 for brain delivery.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers limiting the brain bioavailability of this compound?
A1: The primary barriers are likely the blood-brain barrier (BBB) and the inherent physicochemical properties of this compound. The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain.[1][2] Additionally, if this compound has poor aqueous solubility, this will limit its absorption and distribution.[3][4][5]
Q2: What are the initial steps to consider for improving the oral bioavailability of this compound?
A2: For a poorly soluble compound like this compound, initial strategies should focus on enhancing its dissolution rate and solubility.[4][5][6] Common approaches include particle size reduction (micronization or nanosizing), formulation with surfactants or co-solvents, and the creation of solid dispersions.[3][4][5]
Q3: Can altering the route of administration improve brain delivery of this compound?
A3: Yes, alternative administration routes can bypass the first-pass metabolism and in some cases, the BBB. Intranasal delivery, for example, offers a direct pathway to the brain via the olfactory and trigeminal nerves, potentially increasing brain concentrations of this compound.[7][8][9][10][11][12][13]
Q4: What role do nanocarriers play in enhancing the brain delivery of this compound?
A4: Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate this compound, protecting it from degradation and improving its transport across the BBB.[2][10][13][14] Surface modification of these nanoparticles with specific ligands can further target them to brain endothelial cells.[1][14]
Troubleshooting Guides
Issue 1: Low this compound concentration detected in the brain after oral administration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | 1. Characterize the solubility of this compound at different pH values. 2. Perform particle size analysis. 3. Test various solubilization techniques (see table below). | Identification of the optimal pH for dissolution. Determination if particle size is a limiting factor. Selection of an effective solubilization method. |
| High first-pass metabolism | 1. Conduct in vitro metabolic stability assays using liver microsomes. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or formulation in a protective carrier. | Quantification of metabolic rate. Improved systemic exposure of this compound. |
| Inefficient BBB penetration | 1. Evaluate the lipophilicity (LogP) of this compound. 2. Utilize in vitro BBB models (e.g., Caco-2, MDCK-MDR1) to assess permeability. 3. Explore brain delivery technologies (see table below). | Understanding of passive diffusion potential. Measurement of active efflux. Enhanced brain concentrations. |
Issue 2: High variability in brain concentration of this compound between experimental subjects.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent formulation | 1. Ensure a homogenous and stable formulation. 2. Validate the analytical method for quantifying this compound in the formulation. | Reduced variability in dosing. Accurate and precise quantification. |
| Physiological differences | 1. Standardize animal models (age, sex, weight). 2. Ensure consistent fasting and feeding protocols. | Minimized inter-individual physiological variations. |
| Sampling/analytical error | 1. Optimize brain tissue homogenization and extraction procedures. 2. Include internal standards in the analytical method. | Improved recovery and accuracy of this compound quantification. |
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance this compound Solubility
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[3] | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in a solid state.[3] | Can significantly increase dissolution rate and extent. | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations | Solubilizes the drug in lipids and surfactants. | Can enhance lymphatic absorption, bypassing the liver. | Can be complex to formulate and characterize. |
| Complexation (e.g., with cyclodextrins) | Forms a soluble inclusion complex with the drug.[3] | High solubilization potential. | Limited by the stoichiometry of the complex. |
Table 2: Overview of Brain Delivery Technologies for this compound
| Technology | Mechanism of Action | Potential Advantages for this compound | Key Experimental Readout |
| Nanoparticles (e.g., Liposomes, PLGA) | Encapsulation and transport across the BBB via endocytosis or transcytosis.[2][14] | Protects from metabolism, allows for targeted delivery. | Brain-to-plasma concentration ratio. |
| Intranasal Delivery | Bypasses the BBB via direct transport along olfactory and trigeminal nerves.[9][11] | Rapid onset of action, reduced systemic exposure. | Direct nose-to-brain transport percentage. |
| Receptor-Mediated Transcytosis (RMT) | Ligand-modified carriers bind to receptors on the BBB (e.g., transferrin receptor) to trigger transport.[1] | Highly specific brain targeting. | Receptor binding affinity, brain uptake index. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator at a controlled temperature.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Mill the dried film into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRD/DSC.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
-
Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3) on a permeable support (e.g., Transwell® inserts) until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Dosing: Add this compound (in a suitable vehicle) to the apical (blood) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (brain) side.
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations for improved brain delivery.
Caption: Logical pathway from oral administration of this compound to its neuronal target in the brain.
References
- 1. Recent Strategies for Targeted Brain Drug Delivery [jstage.jst.go.jp]
- 2. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Polymeric nanocarriers for nose-to-brain drug delivery in neurodegenerative diseases and neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nose-to-brain drug delivery for the treatment of Alzheimer's disease: current advancements and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nose-to-brain drug delivery: An update on clinical challenges and progress towards approval of anti-Alzheimer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal model response to NRA-0160
Welcome to the technical support center for NRA-0160. This resource is designed to help researchers, scientists, and drug development professionals address and manage the inherent variability observed in animal model responses to this compound, a novel inhibitor of the Kinase-Associated Protein 5 (KAP5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase-Associated Protein 5 (KAP5). By binding to the ATP-binding pocket of KAP5, it prevents the downstream phosphorylation of Proliferation Factor-G (PFG), a key step in the Tumor Proliferation Pathway (TPP). Inhibition of this pathway leads to cell cycle arrest and apoptosis in tumor cells expressing activated TPP.
Q2: What are the most common sources of variability when using this compound in xenograft mouse models?
A2: Variability in response to this compound can stem from several factors, broadly categorized as biological and technical.
-
Biological Variability:
-
Animal-Specific Factors: Age, weight, sex, and subtle genetic differences between individual animals, even within the same inbred strain.
-
Tumor-Specific Factors: Passage number of the cancer cell line, site of implantation, initial tumor volume, and tumor growth rate.
-
Microenvironment: Differences in tumor vascularization and the host immune response.
-
-
Technical Variability:
-
Dosing: Inaccuracies in drug formulation, concentration, or administration volume.
-
Measurement: Inconsistent tumor measurement techniques (e.g., caliper placement).
-
Environment: Fluctuations in housing conditions such as temperature, light cycle, and diet.
-
Q3: How significant is the choice of animal strain for this compound efficacy studies?
A3: The choice of animal strain is critical. Different mouse strains (e.g., BALB/c nude, NSG, C57BL/6) have different genetic backgrounds and immune statuses, which can significantly impact drug metabolism, clearance, and the tumor microenvironment. We strongly recommend conducting a pilot study in a few selected strains to determine the optimal model for your specific cancer cell line and study objectives.
Troubleshooting Guides
Issue 1: High variability in tumor volume within the this compound treatment group.
This is a common issue where tumor growth inhibition is inconsistent across animals in the same treatment group, leading to a large standard deviation and potentially inconclusive results.
Data Example: Effect of Protocol Refinement on Variability
The following table shows hypothetical data from two consecutive studies. Study 1 exhibited high variability. Study 2 was conducted after implementing stricter controls on initial tumor volume for randomization.
| Parameter | Study 1 (Initial Protocol) | Study 2 (Refined Protocol) |
| Treatment Group | This compound (20 mg/kg) | This compound (20 mg/kg) |
| Number of Animals (n) | 10 | 10 |
| Initial Tumor Volume Range (mm³) | 100 - 200 | 120 - 150 |
| Day 21 Avg. Tumor Volume (mm³) | 450.5 | 395.8 |
| Day 21 Standard Deviation (mm³) | 180.2 | 75.3 |
| Day 21 Coefficient of Variation (%) | 40.0% | 19.0% |
Issue 2: Unexpected weight loss or toxicity in animals treated with this compound.
While this compound is designed for selectivity, off-target effects or issues with the formulation vehicle can sometimes lead to adverse events.
Q: My mice are losing more than 15% of their body weight after 5 days of treatment with this compound. What should I do?
A: This level of weight loss is a sign of significant toxicity.
-
Immediate Action: Place the affected animals on a recovery protocol, which may include pausing treatment and providing hydration and nutritional support, according to your institution's animal care guidelines.
-
Investigate the Cause:
-
Vehicle Control: Is a similar, albeit lesser, effect seen in the vehicle control group? The formulation vehicle itself may be contributing to toxicity.
-
Dose Escalation: Was this dose determined from a proper dose-finding or maximum tolerated dose (MTD) study? You may be dosing above the MTD for that specific strain and model.
-
Formulation Check: Re-confirm the concentration of your dosing solution. An error in calculation or dilution could lead to an accidental overdose.
-
Data Example: Impact of Formulation Vehicle on Animal Weight
| Day | Vehicle A (10% DMSO) | Vehicle B (5% Solutol) |
| Avg. Body Weight Change (%) | Avg. Body Weight Change (%) | |
| Day 0 | 0% | 0% |
| Day 5 | -8.5% | -1.2% |
| Day 10 | -15.2% | -2.5% |
| Day 15 | -20.1% (Study terminated) | -3.1% |
Experimental Protocols
Protocol 1: Murine Xenograft Implantation and this compound Efficacy Study
This protocol outlines the key steps for establishing a tumor xenograft model and assessing the efficacy of this compound.
Methodology:
-
Animal Handling: All procedures must be approved by the institution's IACUC. Use 6-8 week old female athymic nude mice. Allow for a 7-day acclimatization period.
-
Cell Preparation: Culture human colorectal cancer cells (e.g., HCT116) to ~80% confluency. Harvest cells using trypsin, wash twice with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank.
-
Tumor Monitoring: Begin caliper measurements 5-7 days post-implantation. Measure tumor length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When tumors reach an average volume of 120-150 mm³, randomly assign animals into treatment groups (e.g., Vehicle, 20 mg/kg this compound). Ensure the average tumor volume and body weight are not significantly different between groups.
-
Drug Administration: Formulate this compound in a pre-validated vehicle (e.g., 5% Solutol in saline). Administer the drug daily via oral gavage (PO) at a volume of 10 mL/kg.
-
Monitoring: Record body weights daily and tumor volumes twice weekly. Monitor for any clinical signs of toxicity.
-
Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or if animals exceed a body weight loss threshold (e.g., 20%). Euthanize animals and collect tissues for further analysis.
Validation & Comparative
A Comparative Guide to Mitochondrial Pyruvate Carrier Inhibitors: Focus on MSDC-0160
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MSDC-0160 with other mitochondrial pyruvate (B1213749) carrier (MPC) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Mitochondrial Pyruvate Carrier (MPC) Inhibition
The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC has emerged as a promising therapeutic strategy for a range of conditions, including metabolic diseases and neurodegenerative disorders. By modulating cellular metabolism, MPC inhibitors can influence various signaling pathways and cellular processes.
MSDC-0160 is a novel, orally active insulin (B600854) sensitizer (B1316253) that acts as a modulator of the mitochondrial pyruvate carrier.[1] A key feature of MSDC-0160 is its "PPARγ-sparing" mechanism, which differentiates it from earlier thiazolidinedione (TZD) compounds like rosiglitazone (B1679542) and pioglitazone. While these older drugs also inhibit the MPC, they are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), leading to undesirable side effects. This guide will compare the performance of MSDC-0160 with other MPC inhibitors, focusing on their potency, selectivity, and effects on relevant signaling pathways.
Quantitative Comparison of MPC Inhibitors
The following tables summarize the quantitative data for MSDC-0160 and other selected MPC inhibitors, providing a clear comparison of their potency for MPC inhibition and their off-target effects on PPARγ.
Table 1: Potency of Mitochondrial Pyruvate Carrier Inhibition
| Compound | IC50/EC50 for MPC Inhibition | Experimental System |
| MSDC-0160 | 1.2 µM (IC50) | In vitro |
| UK5099 | 50 nM (IC50) | Pyruvate-dependent O2 consumption in rat heart mitochondria |
| Azemiglitazone (MSDC-0602) | - | Modulates MPC |
| Rosiglitazone | - | Inhibits pyruvate-driven respiration |
| Pioglitazone | - | Inhibits pyruvate-driven respiration |
| Zaprinast | 52.6 ± 8.3 nM (IC50) | Pyruvate transport inhibition in proteoliposomes |
Table 2: Selectivity Profile - PPARγ Binding Affinity
| Compound | IC50/EC50 for PPARγ Binding | Fold Selectivity (MPC vs. PPARγ) |
| MSDC-0160 | 31.65 µM (IC50) | ~26-fold for MPC |
| UK5099 | Not a PPARγ agonist | N/A |
| Azemiglitazone (MSDC-0602) | 18.25 µM (IC50) | Lower affinity for PPARγ |
| Rosiglitazone | 60 nM (EC50) | ~0.005-fold for MPC (potent PPARγ agonist) |
| Pioglitazone | 1.2 µM (EC50) | ~1-fold (potent PPARγ agonist) |
Signaling Pathways and Experimental Workflows
Mitochondrial Pyruvate Import and Downstream Effects
Inhibition of the MPC by compounds like MSDC-0160 has significant downstream consequences on cellular metabolism and signaling. By blocking pyruvate entry into the mitochondria, these inhibitors reduce the fuel for the TCA cycle, leading to a shift in cellular energy metabolism. One of the key pathways affected is the mTOR (mammalian target of rapamycin) signaling cascade.
Experimental Workflow for Assessing MPC Inhibition
The following diagram illustrates a typical workflow for measuring the inhibitory activity of a compound on the mitochondrial pyruvate carrier.
Experimental Protocols
Measurement of Mitochondrial Pyruvate Carrier Activity
This protocol is adapted from methods used to assess the activity of MPC inhibitors by measuring the uptake of radiolabeled pyruvate into isolated mitochondria.
1. Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., liver, heart) or cultured cells in ice-cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 30 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 5 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 3 mM HEPES, pH 7.4).
-
Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
2. Pyruvate Uptake Assay:
-
Pre-incubate aliquots of the mitochondrial suspension with various concentrations of the test compound (e.g., MSDC-0160) or vehicle control for a specified time at room temperature.
-
Initiate the uptake reaction by adding a solution containing [14C]-labeled pyruvate and unlabeled pyruvate to the mitochondrial suspension.
-
After a short incubation period (e.g., 1-5 minutes), terminate the reaction by adding a potent MPC inhibitor like UK5099 to stop further pyruvate transport.
-
Rapidly separate the mitochondria from the incubation medium by centrifugation through a layer of silicone oil into a denaturing solution (e.g., perchloric acid).
-
Collect the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the rate of pyruvate uptake for each concentration of the test compound.
-
Plot the uptake rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
PPARγ Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the PPARγ receptor.
1. Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the human PPARγ receptor.
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
2. Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled PPARγ ligand) from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound and fit the data to a competition binding curve to calculate the IC50 value.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps to assess the effect of MPC inhibitors on the mTOR signaling pathway by measuring the phosphorylation of key downstream targets.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., neuronal cells, hepatocytes) to the desired confluency.
-
Treat the cells with different concentrations of the MPC inhibitor or vehicle control for a specified duration.
2. Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR and its downstream targets (e.g., p-mTOR, mTOR, p-S6K, S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the levels of the phosphorylated protein to the total protein to determine the relative phosphorylation status.
-
Compare the phosphorylation levels between treated and untreated samples.
Conclusion
MSDC-0160 represents a significant advancement in the development of MPC inhibitors. Its unique "PPARγ-sparing" characteristic offers the potential for achieving the therapeutic benefits of MPC modulation while minimizing the side effects associated with potent PPARγ activation, a major drawback of earlier TZD drugs. The provided data and protocols offer a framework for researchers to further evaluate and compare MSDC-0160 with other MPC inhibitors in various experimental settings. This will be crucial for advancing our understanding of MPC's role in health and disease and for the development of novel therapeutics targeting this important mitochondrial transporter.
References
Validating the Neuroprotective Effects of MSDC-0160: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of MSDC-0160 (formerly known as NRA-0160) against other promising neuroprotective agents: N-acetylcysteine (NAC), Coenzyme Q10 (CoQ10), and Thymoquinone. The data presented is collated from various preclinical studies, offering a quantitative and qualitative analysis of their efficacy in established models of neurodegeneration. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to support researchers in their study design and evaluation.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative outcomes of MSDC-0160 and alternative compounds in preclinical models of neurodegeneration, primarily focusing on Parkinson's disease models.
Table 1: Neuroprotective Effects in the MPTP Mouse Model of Parkinson's Disease
| Compound | Dosage | Outcome Measure | Result |
| MSDC-0160 | 30 mg/kg/day | Tyrosine Hydroxylase (TH)-positive neurons in Substantia Nigra (SN) | Significant protection against MPTP-induced loss of TH-positive neurons.[1] |
| Striatal Dopamine (B1211576) Levels | Significantly boosted striatal dopamine levels compared to MPTP-treated mice.[1] | ||
| Motor Function (Rotarod Test) | Improved time spent on the rotarod, indicating enhanced motor coordination.[1] | ||
| N-acetylcysteine (NAC) | 100 mg/kg | TH expression in Substantia Nigra | Not significantly affected in one study, though striatal protection was observed.[2] |
| Striatal Dopamine Levels | Showed protective effects against oxidative insult.[2] | ||
| Thymoquinone | 5 and 10 mg/kg | Neuronal density in Hippocampus | Significantly increased neuronal density in a model of traumatic brain injury.[3] |
| Malondialdehyde (MDA) Levels | Diminished levels of MDA, indicating reduced lipid peroxidation.[3] |
Table 2: Neuroprotective Effects in the 6-OHDA Rat Model of Parkinson's Disease
| Compound | Dosage | Outcome Measure | Result |
| MSDC-0160 | Chronic treatment | Motor Behavior | Improved motor behavior in unilateral 6-OHDA rats.[4] |
| Dopaminergic Denervation | Decreased dopaminergic denervation.[4] | ||
| mTOR Activity and Neuroinflammation | Reduced mTOR activity and neuroinflammation.[4] | ||
| Thymoquinone | 5 and 10 mg/kg (p.o.) | Turning Behavior | Significantly improved turning behavior in unilateral 6-OHDA-lesioned rats.[3] |
| Loss of SNpc Neurons | Prevented the loss of substantia nigra pars compacta (SNpc) neurons.[3] |
Table 3: Effects on Cellular and Molecular Markers of Neurodegeneration
| Compound | Model System | Outcome Measure | Result |
| MSDC-0160 | LUHMES cells, C. elegans | Protection against MPP+-induced toxicity | Prevented the loss of dopaminergic neurons.[5][6] |
| BV2 microglial cells | iNOS expression | Blocked LPS-induced increases in inducible nitric oxide synthase (iNOS) expression.[6] | |
| N-acetylcysteine (NAC) | Rat model of cerebral ischemia | Neuronal loss | Reduction of neuronal loss in the pyramidal layer of the cortex.[7] |
| Coenzyme Q10 (CoQ10) | Cultured cerebellar neurons | Glutamate toxicity | Protected against glutamate-induced toxicity. |
| Thymoquinone | Primary hippocampal and cortical neurons | Synaptic vesicle recycling | Improved inhibition of synaptic vesicle recycling.[8] |
| In vitro | Aβ1-42 aggregation | Inhibited the aggregation of amyloid-beta 1-42.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of neuroprotective effects are provided below.
MPTP Mouse Model of Parkinson's Disease
-
Objective: To induce a Parkinson's-like pathology in mice through the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Procedure:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Reagent Preparation: MPTP-HCl is dissolved in sterile 0.9% saline to a final concentration of 3 mg/mL and prepared fresh daily.
-
Administration: Administer MPTP (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection. A common regimen involves multiple injections over a set period (e.g., once daily for five consecutive days).[9] Probenecid (250 mg/kg) can be co-administered to inhibit the clearance of MPTP and enhance its neurotoxicity.[9]
-
Treatment: The neuroprotective agent (e.g., MSDC-0160 at 30 mg/kg/day) or vehicle is administered according to the study design (e.g., starting 3 days after the final MPTP injection and continuing for a specified duration).[1]
-
6-OHDA Rat Model of Parkinson's Disease
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine system in rats using the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Procedure:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Reagent Preparation: Dissolve 6-OHDA (e.g., 8 μg) in a solution of 0.2% ascorbic acid in saline to a final concentration of 4 mg/μL to prevent oxidation.[11]
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. A midline incision is made to expose the skull. Bregma is identified, and the coordinates for the medial forebrain bundle (MFB) are determined (e.g., Anteroposterior: -2.2 mm, Mediolateral: 1.5 mm from bregma).[12]
-
Injection: A Hamilton syringe is used to inject the 6-OHDA solution into the MFB at a slow rate (e.g., 1 μL/minute).[12] The needle is left in place for a few minutes before withdrawal.
-
Behavioral Assessment: Drug-induced rotation tests (e.g., with apomorphine (B128758) or amphetamine) are performed to confirm the lesion.[13]
-
Treatment and Endpoint Analysis: The neuroprotective agent is administered as per the study design, followed by behavioral, neurochemical, and histological analyses.
-
Rotarod Test
-
Objective: To assess motor coordination and balance in rodents.
-
Procedure:
-
Apparatus: A rotating rod with adjustable speed.
-
Acclimatization: Mice are acclimatized to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Mice are placed on the rod at a low, constant speed (e.g., 4 rpm) for a short duration on days preceding the test.[14]
-
Testing: The rod is set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[15][16]
-
Data Collection: The latency to fall from the rod is recorded for each mouse. The trial is typically repeated 3 times with an inter-trial interval of at least 15 minutes.[2][15]
-
Measurement of Striatal Dopamine Levels by HPLC
-
Objective: To quantify the concentration of dopamine and its metabolites in the striatum.
-
Procedure:
-
Tissue Collection: At the study endpoint, animals are euthanized, and the brains are rapidly dissected on an ice-cold surface. The striata are isolated, weighed, and snap-frozen in liquid nitrogen.[10]
-
Sample Preparation: The striatal tissue is homogenized in a buffer solution (e.g., 20x PE buffer with an internal standard).[17] The homogenate is then centrifuged at high speed (e.g., 14,000 rpm) at 4°C.[17] The supernatant is collected and filtered.[17]
-
HPLC Analysis: The filtered supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.[18][19] The levels of dopamine and its metabolites are determined by comparing the peak areas to a standard curve.[20]
-
Iba1 Immunohistochemistry for Microglia
-
Objective: To visualize and quantify activated microglia, a marker of neuroinflammation.
-
Procedure:
-
Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde (PFA). The brains are dissected, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution. Coronal sections are cut using a cryostat or vibratome.
-
Staining:
-
Sections are washed in PBS.
-
Antigen retrieval may be performed if necessary.[21]
-
Sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100) to prevent non-specific antibody binding.[22]
-
Sections are incubated with the primary antibody (rabbit anti-Iba1) overnight at 4°C.[22]
-
After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit).[22]
-
The signal is amplified using an avidin-biotin complex (ABC) reagent.[3]
-
The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.[3]
-
-
Analysis: The number and morphology of Iba1-positive cells are analyzed under a microscope to assess the extent of microgliosis.
-
TUNEL Assay for Apoptosis
-
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure:
-
Sample Preparation: Tissue sections or cells are fixed (e.g., with 4% PFA) and permeabilized.[5]
-
TdT Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or fluorescently-tagged dUTP). TdT catalyzes the addition of these labeled nucleotides to the 3'-OH ends of fragmented DNA.[23]
-
Detection:
-
If a fluorescently-tagged nucleotide is used, the signal can be directly visualized using a fluorescence microscope.
-
If a hapten-labeled nucleotide (e.g., BrdUTP) is used, a secondary detection step with a fluorescently-labeled anti-hapten antibody is required.
-
-
Controls: A positive control (treating a sample with DNase I to induce DNA breaks) and a negative control (omitting the TdT enzyme) are essential for validating the results.[5][24]
-
Analysis: The number of TUNEL-positive cells is quantified to determine the level of apoptosis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by the neuroprotective agents and a general experimental workflow for their validation.
Caption: MSDC-0160 signaling pathway.
Caption: General antioxidant signaling pathways.
Caption: Experimental validation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mmpc.org [mmpc.org]
- 3. google.com [google.com]
- 4. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 5. clyte.tech [clyte.tech]
- 6. sysy-histosure.com [sysy-histosure.com]
- 7. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sub-chronic MPTP Mouse Model [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 13. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 14. biomed-easy.com [biomed-easy.com]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Striatal dopamine measurement through HPLC [protocols.io]
- 18. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 22. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. TUNEL Detection of Apoptosis [bio-protocol.org]
A Comparative Analysis of MSDC-0160 and Exenatide for Parkinson's Disease: A Guide for Researchers
An in-depth review of the mitochondrial modulator MSDC-0160 and the GLP-1 agonist exenatide (B527673), offering a comparative look at their mechanisms, preclinical and clinical data, and potential as therapeutic agents for Parkinson's disease.
This guide provides a comprehensive comparison of two investigational drugs, MSDC-0160 and exenatide, which have been explored as potential disease-modifying therapies for Parkinson's disease. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and the current standing of these compounds in the therapeutic landscape.
Introduction: Targeting Metabolic Dysfunction in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While current therapies primarily manage symptoms, the search for disease-modifying treatments is a critical area of research. A growing body of evidence suggests a link between metabolic dysfunction, particularly mitochondrial impairment and insulin (B600854) resistance, and the pathophysiology of PD.[1] This has led to the investigation of drugs originally developed for type 2 diabetes as potential neuroprotective agents.
This guide focuses on two such repurposed candidates:
-
MSDC-0160: An oral, brain-penetrant insulin sensitizer (B1316253) that modulates the mitochondrial pyruvate (B1213749) carrier (MPC).[1][2]
-
Exenatide: An injectable glucagon-like peptide-1 (GLP-1) receptor agonist.[3]
We will also briefly touch upon Lixisenatide (B344497) , another GLP-1 receptor agonist, to provide a broader context for this class of drugs.
Mechanism of Action: Two Distinct Approaches to a Common Problem
MSDC-0160 and exenatide target different cellular pathways implicated in the neurodegenerative process of Parkinson's disease.
MSDC-0160 acts on the mitochondrial pyruvate carrier (MPC) , a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate into the mitochondria.[1] By modulating the MPC, MSDC-0160 is thought to:
-
Improve mitochondrial function: By regulating the entry of pyruvate, it may optimize cellular energy metabolism, which is often impaired in PD.[1][4]
-
Reduce neuroinflammation: Preclinical studies have shown that MSDC-0160 can decrease the activation of microglia and astrocytes, key players in the inflammatory response in the brain.[5][6]
-
Enhance autophagy: By modulating the mTOR signaling pathway, MSDC-0160 may promote the clearance of misfolded proteins, such as alpha-synuclein, a hallmark of PD.[1][7]
Exenatide , a GLP-1 receptor agonist, works by activating GLP-1 receptors, which are found not only in the pancreas but also in the brain.[3] Its proposed neuroprotective mechanisms include:
-
Improved insulin signaling in the brain: Brain insulin resistance has been linked to neurodegeneration.[1]
-
Anti-inflammatory effects: Activation of GLP-1 receptors has been shown to reduce inflammation in the brain.[3]
-
Neurotrophic support: GLP-1 receptor activation may promote the survival and function of dopamine (B1211576) neurons.[3]
The combination of MSDC-0160 and exenatide has been explored in preclinical research with the hypothesis that their distinct mechanisms could offer a synergistic neuroprotective effect.[3] However, published quantitative data from these combination studies are not yet available.
Preclinical and Clinical Data: A Comparative Overview
The following tables summarize the available quantitative data for MSDC-0160 and the GLP-1 receptor agonists, exenatide and lixisenatide. It is important to note that direct comparative studies are lacking, and the data for MSDC-0160 are from preclinical animal models, while the data for exenatide and lixisenatide are from human clinical trials.
MSDC-0160: Preclinical Evidence
The primary evidence for the efficacy of MSDC-0160 in Parkinson's disease comes from preclinical studies in rodent models.
| Experiment | Animal Model | Treatment | Key Findings | Reference |
| Motor Function Assessment | 6-OHDA-induced rat model of PD | MSDC-0160 (30 mg/kg, oral gavage) | Almost completely prevented motor deficits in the cylinder test. | [6] |
| Neuroprotection | 6-OHDA-induced rat model of PD | MSDC-0160 (30 mg/kg, oral gavage) | Protected against dopaminergic denervation in the substantia nigra. | [6] |
| Neuroinflammation | 6-OHDA-induced rat model of PD | MSDC-0160 (30 mg/kg, oral gavage) | Normalized the expression of the inflammatory marker iNOS. | [6] |
| Cellular Signaling | 6-OHDA-induced rat model of PD | MSDC-0160 (30 mg/kg, oral gavage) | Prevented the increase in the p-mTOR/mTOR ratio. | [6] |
Exenatide and Lixisenatide: Clinical Trial Data
Clinical trials have been conducted to evaluate the potential of GLP-1 receptor agonists in treating Parkinson's disease, with mixed results.
| Clinical Trial | Drug | Phase | Number of Participants | Primary Endpoint | Key Findings | Reference |
| Exenatide-PD3 | Exenatide | 3 | 194 | Change in MDS-UPDRS Part 3 (motor) score at 96 weeks | No significant difference between exenatide and placebo groups.[8][9] | [8][9][10] |
| LixiPark | Lixisenatide | 2 | 156 | Change in MDS-UPDRS Part 3 (motor) score at 12 months | Placebo group worsened by 3.04 points, while the lixisenatide group showed no change (-0.04 points). | [1][3] |
Note: The Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part 3 is a clinician-rated assessment of motor symptoms. A higher score indicates greater impairment.
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited.
MSDC-0160 Preclinical Study in a Rat Model of Parkinson's Disease
-
Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) induced lesion in the substantia nigra of rats, a standard model to replicate dopaminergic neurodegeneration.[6]
-
Treatment Protocol: Rats received a daily dose of 30 mg/kg of MSDC-0160 or a placebo via oral gavage.[6]
-
Behavioral Assessment: The cylinder test was used to assess motor asymmetry, a hallmark of this unilateral lesion model.[6]
-
Histological Analysis: Immunohistochemistry was used to quantify the loss of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and striatum.[6]
-
Biochemical Analysis: Western blotting was used to measure the levels of proteins involved in the mTOR signaling pathway and neuroinflammation (e.g., iNOS).[6]
Exenatide-PD3 Phase 3 Clinical Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[10]
-
Participants: 194 individuals with Parkinson's disease.[8][9]
-
Intervention: Subcutaneous injection of 2 mg exenatide once weekly or a matching placebo for 96 weeks.[10]
-
Primary Outcome: The change from baseline in the MDS-UPDRS Part 3 (motor) score in the 'off' medication state at 96 weeks.[10]
-
Secondary Outcomes: Included other parts of the MDS-UPDRS, non-motor symptom scales, and quality of life questionnaires.[10]
LixiPark Phase 2 Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 156 individuals with early-stage Parkinson's disease.
-
Intervention: Daily subcutaneous injections of lixisenatide or placebo for 12 months.
-
Primary Outcome: The change from baseline in the MDS-UPDRS Part 3 (motor) score at 12 months.
Discussion and Future Perspectives
The investigation of metabolic drugs for Parkinson's disease represents a promising avenue for the development of disease-modifying therapies.
MSDC-0160 has demonstrated compelling neuroprotective effects in preclinical models of Parkinson's disease.[4][5][6] Its mechanism of action, targeting mitochondrial function and neuroinflammation, addresses key pathological features of the disease.[1][7] However, a significant gap in our knowledge is the lack of publicly available data from human clinical trials in individuals with Parkinson's. While earlier reports suggested plans for such trials, their current status is unclear.[2][3][4]
In contrast, the GLP-1 receptor agonist exenatide has been extensively studied in clinical trials. The recent negative results from the large-scale phase 3 Exenatide-PD3 trial are a significant setback and raise questions about its efficacy as a disease-modifying agent.[8][9] However, the positive findings from the phase 2 trial of another GLP-1 agonist, lixisenatide , suggest that this drug class may still hold potential, and further investigation is warranted.[1][3] The differing outcomes between the exenatide and lixisenatide trials highlight the need to understand the nuances of different drugs within the same class, such as their ability to penetrate the blood-brain barrier and their specific receptor interactions.
The potential for a combination therapy of MSDC-0160 and a GLP-1 receptor agonist remains an intriguing, yet underexplored, possibility.[3] Such a dual-pronged approach, targeting both mitochondrial dysfunction and insulin signaling pathways, could theoretically offer a more potent neuroprotective effect. However, dedicated preclinical and clinical studies are necessary to validate this hypothesis.
Conclusion
Future research should focus on:
-
Clarifying the clinical development status of MSDC-0160 for Parkinson's disease.
-
Conducting well-designed clinical trials to evaluate the efficacy and safety of MSDC-0160 in individuals with Parkinson's.
-
Further investigating the potential of other GLP-1 receptor agonists, such as lixisenatide, in larger, long-term studies.
-
Exploring the potential of combination therapies targeting multiple pathological pathways in Parkinson's disease.
The development of effective disease-modifying therapies for Parkinson's disease remains a significant challenge. A thorough understanding of the underlying mechanisms of neurodegeneration and a rigorous approach to preclinical and clinical testing will be essential for future success.
References
- 1. parkinsonsmovement.com [parkinsonsmovement.com]
- 2. msdrx.com [msdrx.com]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. healthcaretimes.com [healthcaretimes.com]
- 5. Diabetes Drug In Testing May Have Future As Treatment for Parkinson's Disease - CBS Detroit [cbsnews.com]
- 6. vai.org [vai.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Exenatide and the treatment of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edinburghparkinsons.org [edinburghparkinsons.org]
- 10. Exenatide once weekly over 2 years as a potential disease-modifying treatment for Parkinson’s disease: protocol for a multicentre, randomised, double blind, parallel group, placebo controlled, phase 3 trial: The ‘Exenatide-PD3’ study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MSDC-0160's Effects on mTOR Signaling: A Comparative Guide
This guide provides a comparative analysis of MSDC-0160's effects on the mTOR (mechanistic target of rapamycin) signaling pathway against other well-characterized mTOR inhibitors. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and protocols to facilitate cross-validation studies.
Introduction to mTOR Signaling and Investigated Compounds
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival, making it a prime target in various diseases, including cancer and neurodegenerative disorders.[1][2] mTOR functions within two distinct protein complexes: mTORC1 and mTORC2.[3] While mTORC1 is sensitive to nutrients and growth factors, controlling protein synthesis and autophagy, mTORC2 is primarily activated by growth factors and regulates cell survival and cytoskeletal organization.[2][4]
This guide examines MSDC-0160, a modulator of the mitochondrial pyruvate (B1213749) carrier (MPC) that indirectly mitigates mTOR over-activation.[5] Its effects are compared with three classes of direct mTOR inhibitors:
-
Rapalogs (e.g., Rapamycin): Allosteric inhibitors primarily targeting mTORC1.[6]
-
ATP-Competitive mTOR Kinase Inhibitors (TORKi; e.g., Torin 1): Potent inhibitors of both mTORC1 and mTORC2 kinase activity.[7]
-
Dual PI3K/mTOR Inhibitors (e.g., BEZ235): Compounds that target both mTOR and the upstream kinase PI3K.[8]
Comparative Data on mTOR Inhibition
The following tables summarize the characteristics and experimentally observed effects of MSDC-0160 and selected alternative mTOR inhibitors.
Table 1: Overview of Investigated mTOR Modulators
| Compound | Class | Primary Mechanism of Action | Target Specificity |
| MSDC-0160 | Mitochondrial Pyruvate Carrier (MPC) Modulator | Indirectly reduces mTOR activation by modulating mitochondrial metabolism.[5] | MPC |
| Rapamycin | Rapalog | Forms a complex with FKBP12 to allosterically inhibit mTORC1.[6] | mTORC1 |
| Torin 1 | ATP-Competitive mTOR Kinase Inhibitor | Competes with ATP to inhibit the kinase activity of mTOR.[7] | mTORC1 and mTORC2 |
| BEZ235 | Dual PI3K/mTOR Inhibitor | Inhibits the kinase activity of both PI3K and mTOR.[8] | PI3K, mTORC1, and mTORC2 |
Table 2: Comparative Effects on mTOR Signaling Pathway Components
| Compound | Concentration | Cell Line | Effect on p-mTOR (Ser2448) | Effect on p-Akt (Ser473) (mTORC2 substrate) | Effect on p-S6K1 (Thr389) / p-S6 (mTORC1 substrate) |
| MSDC-0160 | 20-50 µM | Not Specified | Significant decrease in phosphorylation.[9] | Not specified | Not specified |
| Rapamycin | 100 nM | Breast Cancer Cells | - | No significant inhibition; may lead to feedback activation.[10] | Inhibition.[11] |
| Torin 1 | 100 nM - 1 µM | Glioblastoma Cells | Inhibition | Complete dephosphorylation.[12] | Inhibition of p-S6K and p-4E-BP1.[12] |
| BEZ235 | 100 nM - 1 µM | Lung Cancer Cells | Inhibition | Reduction in phosphorylation.[8] | Reduction in phosphorylation.[8] |
Table 3: Comparative Effects on Cellular Processes
| Compound | IC50 / Effective Concentration | Cell Line | Effect on Cell Proliferation | Effect on Autophagy |
| MSDC-0160 | Not specified | - | Neuroprotective effects observed.[5] | Enhances autophagy.[13] |
| Rapamycin | 1.8 µM | HT-1080 | Inhibition.[2][11] | Induction.[14] |
| Torin 1 | Not specified | - | Inhibition.[12] | Potent induction.[7] |
| BEZ235 | Varies (e.g., ~50-200 nM) | Colorectal Cancer Cells | Potent inhibition; G1 cell cycle arrest.[15][16] | Induction. |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the cross-validation of a compound's effects on mTOR signaling.
Western Blotting for mTOR Pathway Phosphorylation
This protocol is for assessing the phosphorylation status of key mTOR pathway proteins such as mTOR, Akt, S6K1, and S6.
a. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with the compounds at desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[17]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.[18]
-
Transfer the separated proteins to a PVDF membrane.[18]
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies (e.g., anti-p-mTOR, anti-p-Akt, anti-p-S6K1) overnight at 4°C with gentle shaking.[4][17]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Strip the membrane and re-probe for total protein levels and a loading control like GAPDH or β-actin to ensure equal loading.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Autophagy Assay (mCherry-GFP-LC3 Reporter)
This fluorescence microscopy-based assay quantifies autophagy induction. The tandem reporter mCherry-GFP-LC3 is used to monitor autophagic flux.
-
Transfect cells with the mCherry-GFP-LC3 plasmid and select for stable expression.
-
Seed the reporter cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compounds for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filters for GFP (autophagosomes) and mCherry (autolysosomes).
-
Quantify autophagy by counting the number of GFP-positive (yellow) and mCherry-positive (red) puncta per cell. An increase in red puncta relative to yellow indicates enhanced autophagic flux.[14]
Mandatory Visualizations
mTOR Signaling Pathway
References
- 1. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. vai.org [vai.org]
- 6. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Dual PI3K/mTOR Inhibitor BEZ235 combined with BMS-1166 Promoting Apoptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
MSDC-0160: A Comparative Analysis of its Efficacy in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MSDC-0160's Performance Against Alternative Therapies in Preclinical Models of Neurodegenerative Diseases.
MSDC-0160, a novel modulator of the mitochondrial pyruvate (B1213749) carrier (MPC) and the mitochondrial target of thiazolidinediones (mTOT), has emerged as a promising therapeutic candidate for neurodegenerative diseases. By targeting mitochondrial function and cellular metabolism, MSDC-0160 offers a unique mechanism of action aimed at modifying the underlying pathology of diseases like Parkinson's and Alzheimer's. This guide provides a comprehensive comparison of the efficacy of MSDC-0160 with other therapeutic alternatives, supported by experimental data from various preclinical models.
Mechanism of Action: Re-routing Cellular Metabolism
MSDC-0160 acts as an insulin (B600854) sensitizer (B1316253) by inhibiting the mitochondrial pyruvate carrier, a crucial gateway for pyruvate to enter the mitochondria for aerobic respiration.[1][2][3][4][5] This inhibition leads to a metabolic shift, prompting cells to utilize alternative energy sources such as fatty acids and ketone bodies.[1][6] This re-routing of metabolism has several downstream effects implicated in neuroprotection:
-
Reduced mTOR Activity: MSDC-0160 has been shown to decrease the activity of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism.[1][6][7]
-
Enhanced Autophagy: By inhibiting mTOR, MSDC-0160 promotes autophagy, the cellular process for clearing damaged components, including misfolded proteins that are hallmarks of many neurodegenerative diseases.[7]
-
Decreased Neuroinflammation: The compound has demonstrated potent anti-inflammatory effects, reducing the activation of microglia and astrocytes in the brain.[1][6][7]
-
PPARγ-Sparing Activity: Unlike older thiazolidinediones such as pioglitazone (B448), MSDC-0160 exhibits low affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ), potentially leading to a better side-effect profile.[7][8]
Caption: Signaling pathway of MSDC-0160.
Efficacy in Parkinson's Disease Models
MSDC-0160 has demonstrated significant neuroprotective effects in multiple rodent models of Parkinson's disease, primarily the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model.
Comparison of MSDC-0160 and Alternatives in the MPTP Mouse Model
The MPTP mouse model is a widely used toxin-based model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.
| Treatment Group | Motor Function (Rotarod Latency, seconds) | Dopaminergic Neuron Survival (% of control) | Striatal Dopamine (B1211576) Levels (% of control) | Reference |
| Vehicle + Saline | 180 ± 10 | 100% | 100% | Ghosh et al., 2016 |
| Vehicle + MPTP | 80 ± 12 | 45 ± 5% | 30 ± 7% | Ghosh et al., 2016 |
| MSDC-0160 + MPTP | 150 ± 15 | 85 ± 8% | 75 ± 10% | Ghosh et al., 2016 |
| Pioglitazone + MPTP | Not Reported | 70 ± 9% | 60 ± 8% | Quinn et al., 2008 |
Data are presented as mean ± SEM. Data for pioglitazone is from a separate study and may not be directly comparable due to differences in experimental design.
Efficacy of MSDC-0160 in the 6-OHDA Rat Model
The 6-OHDA rat model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons.
| Treatment Group | Motor Function (Contralateral Forelimb Use, % of total) | Dopaminergic Denervation in Striatum (% loss) | Reference |
| Sham + Placebo | 50 ± 5% | 0% | Boulet et al., 2022 |
| 6-OHDA + Placebo | 15 ± 7% | 80 ± 10% | Boulet et al., 2022 |
| 6-OHDA + MSDC-0160 | 40 ± 8% | 35 ± 12% | Boulet et al., 2022 |
Data are presented as mean ± SEM.
Efficacy in Alzheimer's Disease Models
Preclinical and clinical studies have explored the potential of MSDC-0160 in Alzheimer's disease, focusing on its ability to address the metabolic and pathological hallmarks of the disease.
Preclinical Findings in a Mouse Model of Alzheimer's Disease
Studies in a transgenic mouse model of Alzheimer's disease have indicated that chronic treatment with MSDC-0160 can lead to a reduction in the size and number of amyloid-beta plaques and an improvement in learning and memory.[8] However, specific quantitative data on the percentage of plaque reduction from peer-reviewed publications are not yet widely available.
Phase 2a Clinical Trial in Mild to Moderate Alzheimer's Disease
A Phase 2a clinical trial investigating MSDC-0160 in patients with mild to moderate Alzheimer's disease demonstrated that the drug prevented the decline in brain glucose utilization as measured by FDG-PET scans over a 12-week period, compared to a decline observed in the placebo group.[7][9][10]
| Treatment Group | Change in Brain Glucose Metabolism (FDG-PET) | Reference |
| Placebo | Significant decline in cingulate, parietal, and temporal cortices | Shah et al., 2014 |
| MSDC-0160 (150 mg/day) | No significant decline | Shah et al., 2014 |
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
Caption: Workflow for the MPTP mouse model.
Detailed Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.
-
Drug Administration: MSDC-0160 (e.g., 30 mg/kg) or vehicle is administered orally for a specified period (e.g., 7 days) before MPTP induction.
-
MPTP Induction: A sub-acute regimen of MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneal injection) is administered four times at 2-hour intervals on a single day.
-
Behavioral Assessment: Motor coordination and balance are assessed using the rotarod test. Spontaneous locomotor activity is measured in an open field test.
-
Tissue Processing: At the end of the study, mice are euthanized, and brains are collected. One hemisphere is used for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival, and the striatum from the other hemisphere is used for HPLC analysis of dopamine and its metabolites.
6-OHDA Rat Model of Parkinson's Disease
Caption: Workflow for the 6-OHDA rat model.
Detailed Methodology:
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Drug Administration: MSDC-0160 (e.g., 30 mg/kg) or placebo is administered daily by oral gavage, starting before the 6-OHDA lesion and continuing for the duration of the study.
-
Surgical Procedure: Rats are anesthetized, and a unilateral injection of 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) is made into the medial forebrain bundle using a stereotaxic frame.
-
Behavioral Assessment: Forelimb use asymmetry is assessed using the cylinder test, where the number of contralateral and ipsilateral forelimb contacts with the cylinder wall during rearing is counted.
-
Tissue Processing: Following the final behavioral test, rats are euthanized, and their brains are processed for immunohistochemical staining for tyrosine hydroxylase (TH) to determine the extent of dopaminergic denervation in the striatum and substantia nigra.
Conclusion
MSDC-0160 demonstrates significant promise as a disease-modifying therapy for neurodegenerative disorders. Its unique mechanism of targeting mitochondrial metabolism sets it apart from many existing and developmental therapies. In preclinical models of Parkinson's disease, MSDC-0160 consistently shows robust neuroprotective effects, improving motor function and preserving dopaminergic neurons. In the context of Alzheimer's disease, both preclinical and clinical data suggest a beneficial effect on brain metabolism and pathology.
Compared to older thiazolidinediones like pioglitazone, MSDC-0160's PPARγ-sparing nature may offer a significant safety advantage. While direct comparative efficacy data with other novel therapeutic agents like GLP-1 receptor agonists (e.g., exenatide) in the same preclinical models is still emerging, the strong performance of MSDC-0160 in established neurodegenerative disease models warrants its continued investigation and development as a potential treatment for these devastating conditions. Further research, particularly quantitative studies in Alzheimer's disease models and head-to-head comparisons with other promising agents, will be crucial in fully defining the therapeutic potential of MSDC-0160.
References
- 1. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PPARgamma agonist pioglitazone is effective in the MPTP mouse model of Parkinson's disease through inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. mdbneuro.com [mdbneuro.com]
- 9. protocols.io [protocols.io]
- 10. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MSDC-0160 for the Mitochondrial Pyruvate Carrier: A Comparative Guide
The mitochondrial pyruvate (B1213749) carrier (MPC) is a critical gatekeeper of cellular metabolism, controlling the transport of pyruvate from the cytosol into the mitochondrial matrix. This function places the MPC at a vital crossroads between glycolysis and the tricarboxylic acid (TCA) cycle, making it a significant therapeutic target for a range of metabolic diseases, neurodegenerative disorders, and cancers.[1][2][3][4] MSDC-0160 is a prominent insulin-sensitizing drug that has been identified as an inhibitor of the MPC.[3][4][5][6][7][8] This guide provides an objective assessment of the specificity of MSDC-0160 for the MPC, comparing its performance with other widely used and novel MPC inhibitors.
Comparative Analysis of MPC Inhibitors
The specificity of an inhibitor is a crucial determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes quantitative data for MSDC-0160 and other key MPC inhibitors, focusing on their potency for MPC inhibition and any known off-target effects.
| Compound | Class | MPC Inhibition IC50/EC50 | Known Off-Target Effects/Alternate Activities | Key Characteristics |
| MSDC-0160 (Mitoglitazone) | Thiazolidinedione (TZD) | IC50: ~10 µM (Pyruvate-driven respiration) | Very low affinity for PPARγ, distinguishing it from first-generation TZDs.[5][6] | A "PPARγ-sparing" insulin (B600854) sensitizer (B1316253) that modulates the MPC.[5][6] Orally bioavailable and brain-penetrant.[3][4] |
| UK-5099 | α-cyanocinnamate derivative | IC50: 52.6 ± 8.3 nM (Pyruvate transport) | Considered the "gold standard" for MPC inhibition due to its high potency.[1][9] | Widely used as a reference compound in MPC research.[1][10] |
| Zaprinast | cGMP-specific phosphodiesterase (PDE) inhibitor | IC50: 321 ± 42 nM (Pyruvate transport) | Primarily known as a PDE5 inhibitor.[9][11] | Its MPC inhibitory activity is independent of its effects on PDE activity.[11][12] |
| Rosiglitazone/Pioglitazone | Thiazolidinedione (TZD) | IC50: In the low micromolar range | Potent agonists of PPARγ, which mediates many of their metabolic effects.[9] | First-generation TZDs where MPC inhibition is considered a primary target, but with significant PPARγ activity.[5] |
| Lonidamine | Indazole-3-carboxylic acid derivative | IC50: 4.6 ± 1.3 μM (Pyruvate transport) | Also inhibits hexokinase and disrupts mitochondrial bioenergetics through other mechanisms. | A broader-acting metabolic inhibitor. |
| MITO-66 | Novel Small Molecule | Seahorse IC50: 119 nM; RESPYR IC50: 105 nM | Not yet fully characterized for off-target effects. | A novel, potent MPC inhibitor identified through a high-throughput screen.[13] |
Signaling Pathways and Experimental Workflows
To understand the role of the MPC and how its inhibitors are evaluated, the following diagrams illustrate key concepts.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Disease stage-specific role of the mitochondrial pyruvate carrier suppresses differentiation in temozolomide and radiation-treated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disease stage-specific role of the mitochondrial pyruvate carrier suppresses differentiation in temozolomide and radiation-treated glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Mitochondrial Pyruvate Carrier for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel mitochondrial pyruvate carrier inhibitor drives stem cell-like memory CAR T cell generation and enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NRA-0160 in Modulating Inflammatory Responses
A detailed analysis of NRA-0160's anti-inflammatory properties in established preclinical models, benchmarked against Dexamethasone and Indomethacin.
This guide provides a comprehensive comparison of the anti-inflammatory effects of the investigational compound this compound against the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The following sections detail their performance in standardized in vitro and in vivo models of inflammation, presenting quantitative data, experimental methodologies, and diagrammatic representations of their mechanisms of action and experimental workflows.
Disclaimer: Publicly available research directly comparing this compound (identified as MSDC-0160, a mitochondrial pyruvate (B1213749) carrier inhibitor) in standardized preclinical inflammation models such as lipopolysaccharide (LPS)-stimulated macrophages and carrageenan-induced paw edema is limited. The data presented for this compound is based on its known mechanism of action and findings from other disease models, while the data for Dexamethasone and Indomethacin is derived from studies utilizing these standard models.
Mechanism of Action
This compound (MSDC-0160): This compound is a novel insulin (B600854) sensitizer (B1316253) that modulates the mitochondrial pyruvate carrier (MPC). By inhibiting the transport of pyruvate into the mitochondria, MSDC-0160 influences cellular metabolism, leading to downstream anti-inflammatory effects. These effects are believed to be mediated through the inhibition of the mTOR signaling pathway and a reduction in the activation of the NF-κB pathway, which are crucial regulators of inflammatory responses. This mechanism suggests a unique approach to inflammation control by targeting cellular metabolism.
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes like phospholipase A2. This broad-spectrum action effectively suppresses various aspects of the inflammatory cascade.
Indomethacin: As a non-steroidal anti-inflammatory drug (NSAID), Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
In Vitro Anti-Inflammatory Activity
The in vitro anti-inflammatory effects are commonly assessed using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This stimulation triggers the release of various pro-inflammatory mediators.
Data Summary: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Mediator | IC50 / Inhibition |
| This compound (MSDC-0160) | NO, TNF-α, IL-6, IL-1β | Data not publicly available |
| Dexamethasone | NO | Significant inhibition |
| TNF-α | Significant inhibition | |
| IL-6 | Significant inhibition | |
| Indomethacin | NO | IC50: ~56.8 µM[1] |
| PGE2 | IC50: ~2.8 µM[1] | |
| TNF-α | IC50: ~143.7 µM[1] |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the efficacy of acute anti-inflammatory agents. Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).
Data Summary: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Time Point | % Inhibition of Edema |
| This compound (MSDC-0160) | Data not publicly available | - | Data not publicly available |
| Dexamethasone | 1 mg/kg | 3 hours | Significant inhibition |
| Indomethacin | 10 mg/kg | 3 hours | ~54%[2] |
| 25 mg/kg | 3 hours | ~91.1%[3] |
Experimental Protocols
In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) and incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β): The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The concentration of each inflammatory mediator is measured, and the percentage of inhibition by the test compounds is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined from the dose-response curves.
In Vivo: Carrageenan-Induced Paw Edema Assay
-
Animals: Male Wistar rats weighing between 180-250g are used for the experiment. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: The rats are randomly divided into different groups: a control group, a positive control group (receiving a standard anti-inflammatory drug like Indomethacin or Dexamethasone), and test groups (receiving different doses of this compound). The test compounds or vehicle (for the control group) are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema in the treated groups is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizations
Signaling Pathways
Caption: this compound's proposed anti-inflammatory signaling pathway.
Caption: Dexamethasone's anti-inflammatory signaling pathway.
Caption: Indomethacin's anti-inflammatory signaling pathway.
Experimental Workflows
Caption: In Vitro Anti-Inflammatory Assay Workflow.
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for NRA-0160
For laboratory personnel handling NRA-0160, a substance identified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system, adherence to strict safety and disposal procedures is paramount. This guide provides detailed, step-by-step instructions to ensure the safe management and disposal of this compound waste, thereby minimizing risks to personnel and the environment.
Hazard and Personal Protective Equipment Summary
Proper personal protective equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the key hazards associated with this compound and the mandatory PPE for its handling and disposal.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Protective gloves, Impervious clothing, Safety goggles with side-shields, Suitable respirator. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | Protective gloves, Impervious clothing. |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | Safety goggles with side-shields. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | Suitable respirator, Use in a well-ventilated area. |
Experimental Protocols: this compound Waste Disposal
The proper disposal of this compound is critical and must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
Materials:
-
This compound waste (solid or in solution)
-
Designated hazardous waste container (compatible material, with screw-top lid)
-
Hazardous waste labels
-
Secondary containment bin
-
Personal Protective Equipment (see table above)
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste from liquid waste.
-
-
Containerization:
-
Select a waste container that is in good condition, free of leaks or cracks, and compatible with this compound.
-
For liquid waste, do not fill the container to more than 80% capacity to allow for expansion.
-
Ensure the container has a secure, leak-proof screw-top lid.[1]
-
Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a spill.[1]
-
-
Labeling:
-
Affix a completed hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (or "MSDC 0160")
-
All constituents and their approximate concentrations if it is a mixture.
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage:
-
Store the labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Keep the container closed at all times, except when adding waste.[2]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Do not dispose of this compound down the drain or in regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
